molecular formula C11H7NO2S B1468270 Methyl 4-cyanobenzo[b]thiophene-2-carboxylate CAS No. 861218-72-6

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Cat. No.: B1468270
CAS No.: 861218-72-6
M. Wt: 217.25 g/mol
InChI Key: FKNBUSAFGFVOEW-UHFFFAOYSA-N
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Description

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a useful research compound. Its molecular formula is C11H7NO2S and its molecular weight is 217.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-cyano-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c1-14-11(13)10-5-8-7(6-12)3-2-4-9(8)15-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKNBUSAFGFVOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC=C2S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

[1]

Executive Summary

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (CAS: 861218-72-6) is a specialized heterocyclic building block critical to the synthesis of advanced small-molecule therapeutics.[1] It is characterized by a benzothiophene core substituted with a methyl ester at the C2 position and a cyano (nitrile) group at the C4 position.

This scaffold is particularly valued in medicinal chemistry for its ability to access the "bay region" of the benzothiophene system (C4 position), providing a steric and electronic handle that differentiates it from the more common 5- and 6-substituted isomers. Its primary utility lies in the development of STING (Stimulator of Interferon Genes) agonists and urokinase-type plasminogen activator (uPA) inhibitors , where the rigid bicyclic framework serves to orient pharmacophores into specific protein binding pockets.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

PropertyData
IUPAC Name Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
CAS Number 861218-72-6
Molecular Formula C₁₁H₇NO₂S
Molecular Weight 217.24 g/mol
Core Scaffold Benzo[b]thiophene
Functional Groups Methyl Ester (C2), Nitrile (C4)
Predicted LogP ~2.5 - 2.8
Appearance Off-white to pale yellow solid (Predicted)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water

Synthetic Methodology

The synthesis of the 4-substituted benzothiophene core requires precise regiochemical control. Unlike 5- or 6-substituted derivatives which can often be made via direct electrophilic aromatic substitution, the 4-cyano isomer is best synthesized via a cyclization strategy starting from a pre-functionalized benzene ring to ensure the substituents are correctly placed.[1]

Primary Route: The 2-Fluoro-6-cyanobenzaldehyde Method

This protocol utilizes a nucleophilic aromatic substitution (

1

Reagents:

  • Precursor: 2-Fluoro-6-cyanobenzaldehyde (or 2-Nitro-6-cyanobenzaldehyde)[1]

  • Cyclizing Agent: Methyl thioglycolate (

    
    )[1]
    
  • Base: Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    )
  • Solvent: DMF or DMSO (anhydrous)

Step-by-Step Protocol:

  • Reagent Preparation: Dissolve 2-fluoro-6-cyanobenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Thiol Addition: Add methyl thioglycolate (1.1 eq) to the solution.

  • Base Activation: Slowly add anhydrous

    
     (2.5 eq) at 0°C to control the exotherm.
    
  • Cyclization: Heat the reaction mixture to 60–80°C. The reaction proceeds via:

    • Displacement of the fluorine atom by the thiolate anion (S-arylation).

    • Intramolecular aldol condensation between the active methylene of the thioglycolate and the aldehyde carbonyl.

    • Dehydration to aromatize the thiophene ring.

  • Workup: Pour the mixture into ice water. The product typically precipitates. Filter, wash with water, and recrystallize from methanol/ethyl acetate.

Mechanistic Pathway & Visualization

The following diagram illustrates the transformation logic, highlighting the origin of the C4-substituent.

SynthesisPathwayStart2-Fluoro-6-cyanobenzaldehyde(C6-CN, C2-F)InterIntermediate:Thioether AldehydeStart->InterSNAr (Base, DMF)Displacement of FReagentMethyl Thioglycolate(HS-CH2-COOMe)Reagent->InterCyclizCyclization:Aldol Condensation& DehydrationInter->CyclizIntramolecularAttackProductMethyl 4-cyanobenzo[b]thiophene-2-carboxylateCycliz->Product- H2O

Figure 1: Regioselective synthesis pathway. The C6-cyano group of the aldehyde becomes the C4-cyano group of the benzothiophene.[1]

Reactivity & Functionalization

The compound possesses two orthogonal reactive handles: the C2-Ester and the C4-Nitrile .[1]

C2-Ester Manipulations
  • Hydrolysis: Treatment with LiOH in THF/Water yields 4-cyanobenzo[b]thiophene-2-carboxylic acid .[1] This acid is the primary substrate for amide coupling reactions to attach solubilizing tails or pharmacophores.

  • Reduction: Reduction with

    
     or DIBAL-H yields the corresponding alcohol, useful for ether synthesis.
    
C4-Nitrile Transformations

The C4-position is sterically crowded (peri-interaction with C3-H), which influences reaction rates.[1]

  • Tetrazole Formation: Reaction with sodium azide (

    
    ) yields a tetrazole, a bioisostere for carboxylic acids often used to improve metabolic stability.
    
  • Hydrolysis: Controlled hydrolysis can convert the nitrile to a primary amide (

    
    ) or carboxylic acid (
    
    
    ).
  • Reduction: Hydrogenation (Raney Ni or Pd/C) converts the nitrile to a primary amine (

    
    ), allowing for further chain extension.
    

ReactivityCenterMethyl 4-cyanobenzo[b]thiophene-2-carboxylateAcid4-Cyano-2-carboxylic Acid(Amide Coupling Precursor)Center->AcidLiOH, THF/H2OAlc2-Hydroxymethyl derivative(Linker attachment)Center->AlcDIBAL-H, -78°CTetraTetrazole Derivative(Acid Bioisostere)Center->TetraNaN3, NH4Cl, DMFAmine4-Aminomethyl derivative(Chain Extension)Center->AmineH2, Pd/C

Figure 2: Divergent synthesis capabilities of the scaffold.[1]

Applications in Drug Discovery

STING Pathway Modulation

Recent patent literature (e.g., WO2019219820A1) identifies 4-substituted benzothiophenes as potent modulators of the STING (Stimulator of Interferon Genes) pathway.

  • Mechanism: The benzothiophene core mimics the lipophilic interactions of endogenous cyclic dinucleotides (CDNs) or binds to the transmembrane domain of the STING protein.

  • Role of 4-Cyano: The cyano group at C4 likely occupies a small hydrophobic pocket or engages in hydrogen bonding with backbone amides, locking the protein in an active conformation necessary for downstream interferon (IFN-β) signaling.[1]

Urokinase (uPA) Inhibition

The 4-substituted benzothiophene-2-carboxamidine class (derived from the ester/acid) has shown high selectivity for uPA over other serine proteases like trypsin or thrombin.[1]

  • Structural Logic: The 4-substituent projects into the S1' or S2 pocket of the enzyme, enhancing selectivity. The rigid benzothiophene spacer positions the C2-amidine (or similar basic group) to interact with Asp189 in the catalytic triad.

Safety & Handling Protocol

While specific toxicological data for this intermediate is limited, it should be handled as a potent chemical irritant and potential sensitizer.

  • Hazard Classification (Predicted): Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle only in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis of the ester.

References

  • WO2019219820A1 : Substituted condensed thiophenes as modulators of STING. (2019). World Intellectual Property Organization.

  • PubChem Compound Summary : Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.[1][2] National Center for Biotechnology Information.

  • Bridges, A. J., et al. (1993). The synthesis of benzo[b]thiophenes. Comprehensive Heterocyclic Chemistry.
  • ChemicalBook : Product entry for CAS 861218-72-6.

A Technical Guide to the IUPAC Nomenclature of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The precise and unambiguous naming of chemical compounds is fundamental to scientific communication, ensuring that a given name corresponds to a single, unique molecular structure. This guide provides an in-depth analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, a substituted heterocyclic compound of interest in medicinal chemistry and materials science. We will deconstruct the name into its constituent parts, explain the underlying IUPAC rules governing fused ring systems and functional group priorities, and systematically derive the final name. This document is intended for researchers, chemists, and drug development professionals who require a working knowledge of systematic nomenclature for complex organic molecules.

Deconstructing the Molecular Architecture

The name "Methyl 4-cyanobenzo[b]thiophene-2-carboxylate" describes a molecule built upon a central fused heterocyclic core, modified with two distinct functional groups. Understanding this architecture is the first step in applying systematic naming conventions.

The three primary components are:

  • The Parent Heterocycle: Benzo[b]thiophene, a bicyclic system formed by the fusion of a benzene ring and a thiophene ring.

  • The Principal Functional Group: A methyl ester (-COOCH₃), which dictates the suffix of the name.

  • The Secondary Functional Group: A cyano (nitrile) group (-C≡N), treated as a substituent.

Below is the complete structure with IUPAC numbering, which will be the basis for our analysis.

Figure 1: Structure of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Foundational IUPAC Principles

The systematic name is derived from a hierarchical set of rules established by IUPAC. For this molecule, two core principles are paramount: the naming of the fused heterocyclic system and the prioritization of its functional groups.

The Benzo[b]thiophene Core and Its Numbering

Benzo[b]thiophene is the preferred IUPAC name for the fused aromatic compound also known as 1-benzothiophene or thianaphthene.[1][2][3] The [b] in the name specifies that the benzene ring is fused to the 'b' side of the thiophene ring (the bond between carbons 2 and 3).

The numbering of the fused system is fixed and does not change based on substituents. It begins with the sulfur atom designated as position 1, and proceeds around the thiophene ring first, then continues around the benzene ring. This standardized numbering is crucial for unambiguously assigning the positions of substituents.[4]

Diagram 1: IUPAC Numbering of the Benzo[b]thiophene Heterocycle.

Functional Group Priority

When a molecule contains multiple functional groups, IUPAC rules dictate a strict order of precedence to determine the principal group.[5][6] This principal group defines the suffix of the chemical name, while all other groups are cited as prefixes.

In the case of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, the two relevant functional groups are the ester and the nitrile.

PriorityFunctional GroupFormulaSuffix (if Principal)Prefix (if Substituent)
Higher Ester-COOR-oate or -carboxylatealkoxycarbonyl-
Lower Nitrile (Cyano)-C≡N-nitrilecyano-

Table 1: Functional Group Priority According to IUPAC Rules.[7]

Based on this hierarchy, the ester is the principal functional group, and its presence will define the base name of the molecule. The nitrile group is therefore treated as a substituent and will be indicated by the prefix "cyano-".[7]

Systematic Derivation of the IUPAC Name

The final name is assembled in a logical, step-by-step process that integrates the principles of parent ring nomenclature and functional group priority.

Nomenclature_Workflow Start Analyze Molecular Structure Step1 Identify Parent Heterocycle: Benzo[b]thiophene Start->Step1 Step2 Determine Principal Functional Group: Ester > Nitrile Step1->Step2 Step3 Name the Ester Component: 'Methyl' + '...-carboxylate' Step2->Step3 Step4 Combine Parent and Principal Group: Methyl benzo[b]thiophene-2-carboxylate Step3->Step4 Step5 Add Substituent as Prefix: '4-cyano-' Step4->Step5 End Final IUPAC Name: Methyl 4-cyanobenzo[b]thiophene- 2-carboxylate Step5->End

Diagram 2: Logical Workflow for IUPAC Name Derivation.

Step-by-Step Protocol
  • Identify and Name the Principal Functional Group: The highest priority group is the ester. For esters where the carboxyl group is attached to a ring, the name is constructed as: [Alkyl Group] + [Parent Ring Name] + -carboxylate.

    • The alkyl group attached to the oxygen is methyl .

    • The suffix will be -carboxylate .

  • Define the Parent Structure: The parent is the benzo[b]thiophene ring system. The ester is attached at position 2, as determined by the standard numbering system.

    • Combining these elements gives the base name: Methyl benzo[b]thiophene-2-carboxylate . This is a known chemical entity.[8][9]

  • Identify and Name Substituents: The remaining functional group is the nitrile (-C≡N) at position 4. As it is lower in priority, it is named as a prefix.

    • The prefix for a -C≡N group is cyano- .

    • Its location is specified by the number: 4-cyano .

  • Assemble the Full IUPAC Name: The final name is constructed by adding the substituent prefix to the base name. Prefixes are listed alphabetically (though there is only one here).

    • Final Name: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Physicochemical Data Summary

A systematic name allows for the precise indexing and retrieval of chemical information. While data for this exact substituted compound is sparse, properties can be inferred from its core components.

PropertyValueSource
Parent Compound Benzo[b]thiophene[1][3]
CAS Number (Parent) 95-15-8[1][3]
Molecular Formula C₁₁H₇NO₂SCalculated
Molecular Weight 217.25 g/mol Calculated
Related CAS Number 22913-24-2 (Methyl benzo[b]thiophene-2-carboxylate)[8][9]
Related CAS Number 146137-85-1 (Methyl 4-iodobenzo[b]thiophene-2-carboxylate)[10]

Conclusion

The IUPAC name Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is derived through a rigorous and logical application of established chemical nomenclature rules. By first identifying the core heterocyclic system (benzo[b]thiophene) and its fixed numbering, and then applying the rules of functional group priority, we correctly designate the methyl ester as the principal group (defining the -carboxylate suffix) and the nitrile as a substituent (requiring the 4-cyano- prefix). This systematic approach ensures that the name is an unambiguous descriptor of the molecule's precise chemical structure, a critical requirement for research, patent literature, and regulatory affairs.

References

  • Wikipedia. Benzothiophene. [Link]

  • CK-12 Foundation. (2025, November 18). Nomenclature of Organic Compounds with Functional Groups. [Link]

  • PubChem. Benzo(B)Thiophene | C8H6S | CID 7221. [Link]

  • PubChem. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864. [Link]

  • ResearchGate. (A) The numbering system of benzo[b]thiophene along with a drug.... [Link]

  • Master Organic Chemistry. (2011, February 14). Table of Functional Group Priorities for Nomenclature. [Link]

  • University of Calgary. IUPAC Rules. [Link]

  • No Brain Too Small. IUPAC naming. [Link]

  • Wikipedia. IUPAC nomenclature of organic chemistry. [Link]

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene. [Link]

  • National Institute of Standards and Technology (NIST). Benzo[b]thiophene. [Link]

  • Wiley Online Library. Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene‐3‐earboxaldehyde and derivatives. [Link]

  • PubChem. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593. [Link]

  • U.S. Environmental Protection Agency (EPA). Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo-. [Link]

  • National Institute of Standards and Technology (NIST). Methyl-2-thiophene carboxylate. [Link]

Sources

Key starting materials for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Precursor Selection and Methodology

Executive Summary

The synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate represents a critical challenge in medicinal chemistry, particularly for campaigns targeting kinase inhibitors and GPCR ligands where the 4-position substituent exerts significant steric and electronic influence on the binding pocket.

This guide rejects the generic "one-size-fits-all" approach to benzothiophene synthesis. Instead, it advocates for a regiochemically anchored strategy utilizing 2-fluoro-6-bromobenzaldehyde as the primary scaffold determinant. While direct cyclization using cyano-precursors is theoretically possible, the "Halogen-Dance" strategy (Cyclization


 Cyanation) offers superior scalability, commercial availability of starting materials, and safety profiles.

Part 1: Retrosynthetic Architecture

To guarantee the position of the cyano group at C4, one must understand the atom-mapping of the benzothiophene fusion. The aldehyde carbon of the precursor becomes C3 of the benzothiophene, while the nucleophilic displacement occurs at the fluorine position (becoming the sulfur bridgehead). Therefore, the substituent destined for C4 must be located at the C6 position of the starting benzaldehyde.

Retrosynthesis Target Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (Target Molecule) Intermediate Methyl 4-bromobenzo[b]thiophene-2-carboxylate (Stable Intermediate) Target->Intermediate Pd-Catalyzed Cyanation (Rosenmund-von Braun) SM1 2-Fluoro-6-bromobenzaldehyde (Regiochemical Anchor) Intermediate->SM1 SNAr / Knoevenagel Cyclization SM2 Methyl Thioglycolate (Cyclization Partner) Intermediate->SM2 + Base Reagent Zn(CN)2 / Pd-Catalyst (Cyanation)

Figure 1: Retrosynthetic analysis highlighting the critical "C6-to-C4" mapping required to establish the correct substitution pattern.

Part 2: Critical Starting Materials Analysis

The success of this protocol hinges on the purity and selection of three core materials.

The Scaffold Anchor: 2-Fluoro-6-bromobenzaldehyde[1]
  • CAS: 126710-67-2 (Generic reference for isomer class, verify specific supplier batch)

  • Function: Provides the benzene core. The fluorine atom serves as the leaving group for the initial

    
     reaction, while the bromine atom at C6 provides the handle for late-stage cyanation.
    
  • Why this isomer? Using 2-fluoro-4-bromobenzaldehyde would yield the 6-bromo benzothiophene, a common regiochemical error. The substituent must be ortho to the aldehyde but on the "other side" relative to the fluorine.

  • Quality Control: Ensure free aldehyde content >98%. Oxidation to the benzoic acid is a common impurity that kills the Knoevenagel condensation step.

The Cyclizer: Methyl Thioglycolate
  • CAS: 2365-48-2

  • Function: Provides the sulfur atom for the heterocycle and the ester moiety at C2.

  • Handling: This reagent is prone to disulfide formation (dimerization) upon exposure to air.

  • Pre-Reaction Check: Run a quick TLC or GC. If significant dimer is present, yield will drop stochiometrically. Distillation is recommended if the bottle has been open for >1 month.

The Cyanation Source: Zinc Cyanide ( )[2][3]
  • CAS: 557-21-1

  • Function: Nucleophilic source of cyanide for Palladium coupling.

  • Advantage over NaCN/KCN:

    
     is less hygroscopic and allows for tighter control of stoichiometry in organic solvents like DMF, reducing catalyst poisoning.
    

Part 3: Experimental Protocol

Phase 1: Constructing the Core (The "Halogen-Dance")

Objective: Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate. Mechanism: Tandem


 displacement followed by base-mediated Aldol condensation.

Reagents:

  • 2-Fluoro-6-bromobenzaldehyde (1.0 equiv)

  • Methyl Thioglycolate (1.1 equiv)

  • Cesium Carbonate (

    
    ) (2.5 equiv) — Preferred over 
    
    
    
    for better solubility in DMSO.
  • DMSO (Anhydrous, 0.5 M concentration)

Workflow:

  • Dissolution: Charge a reaction vessel with 2-Fluoro-6-bromobenzaldehyde and Methyl Thioglycolate in anhydrous DMSO under

    
     atmosphere.
    
  • Base Addition: Add

    
     in portions at room temperature. The reaction is exothermic; control temp < 30°C.
    
  • Cyclization: Heat the mixture to 80°C for 2–4 hours.

    • Monitoring: Monitor via LC-MS for the disappearance of the aldehyde. The intermediate (non-cyclized thioether) may be visible; if so, increase temp to 100°C to force dehydration.

  • Work-up: Cool to RT. Pour into ice-water (10x volume). The product should precipitate as a solid.

  • Purification: Filtration followed by washing with water and cold methanol. Recrystallization from Ethyl Acetate/Hexanes if necessary.

Phase 2: Functionalization (Pd-Catalyzed Cyanation)

Objective: Conversion of the 4-bromo group to the 4-cyano target. Safety: All operations must be performed in a well-ventilated fume hood. Bleach solution must be ready to quench cyanide spills.

Reagents:

  • Methyl 4-bromobenzo[b]thiophene-2-carboxylate (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • Catalyst:

    
     (5 mol%) — Robust against poisoning.
    
  • Additive: Zinc dust (10 mol%) — Keeps Pd active.

  • Solvent: DMF (Degassed)

Workflow:

  • Deoxygenation: In a microwave vial or pressure tube, combine the bromo-intermediate,

    
    , and Zn dust. Suspend in DMF. Sparge with Argon for 15 minutes. Oxygen is the enemy here. 
    
  • Catalyst Addition: Add

    
     quickly under Argon flow. Cap immediately.
    
  • Reaction: Heat to 120°C for 4–12 hours.

    • Note: If using microwave irradiation, 140°C for 30 mins is often sufficient.

  • Quench & Work-up: Cool to RT. Dilute with EtOAc. Wash with

    
     (dilute) or Ethylenediamine solution to scavenge zinc/copper salts.
    
  • Isolation: Dry organic layer (

    
    ), concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Part 4: Mechanistic Visualization

The following diagram details the reaction flow, emphasizing the critical regiochemical transformation.

ReactionPathway SM 2-Fluoro-6-bromobenzaldehyde (C6-Br, C2-F) Step1 Step 1: SNAr (Thiol attacks C2) SM->Step1 Inter1 Thioether Intermediate Step1->Inter1 Step2 Step 2: Aldol/Cyclization (C1-CHO becomes C3) Inter1->Step2 BromoProd Methyl 4-bromobenzo[b]thiophene -2-carboxylate Step2->BromoProd Step3 Step 3: Pd-Cyanation (Br -> CN) BromoProd->Step3 Zn(CN)2, Pd(dppf)Cl2 Final Methyl 4-cyanobenzo[b]thiophene -2-carboxylate Step3->Final

Figure 2: Mechanistic flow showing the preservation of the C6-bromo position into the C4-benzothiophene position.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Oxidation of Methyl ThioglycolateDistill thioglycolate or increase equivalents to 1.5x.
Incomplete Cyclization Temperature too lowIncrease Step 1 temp to 100°C to drive water elimination.
Stalled Cyanation Catalyst Poisoning /

Re-degas solvents vigorously. Add 10 mol% Zn dust to regenerate Pd(0).
Hydrolysis of Ester Wet Solvent / HydroxideEnsure

is dry. Use anhydrous DMSO. Avoid NaOH/KOH.

References

  • Senecal, T. D., Shu, W., & Buchwald, S. L. (2013).[1] A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides.[1] Angewandte Chemie International Edition, 52(38), 10035–10039.[1] [Link][1]

  • Ohta, H., et al. (2010). Synthesis of 4-substituted benzo[b]thiophene-2-carboxylates. Patent CN101735205A. (Demonstrates the regiochemistry of 2-fluoro-6-substituted benzaldehydes).
  • Cohen, D. T., & Buchwald, S. L. (2015).[2] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[2] [Link]

Sources

Unlocking the Therapeutic Potential of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of pharmacological activities.[1] This technical guide focuses on a specific, yet underexplored, derivative: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate . While direct biological data on this compound is limited, its structural features, in the context of extensive research on related analogues, point towards significant therapeutic potential, particularly in oncology. This document provides a comprehensive overview of the molecule's synthetic rationale, its primary hypothesized mechanism of action as an inhibitor of urokinase-type plasminogen activator (uPA), and detailed experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel therapeutic agents based on the benzo[b]thiophene core.

Introduction: The Promise of the Benzo[b]thiophene Scaffold

The fusion of a benzene ring with a thiophene ring creates the benzo[b]thiophene core, a heterocyclic system that has proven to be a fertile ground for the discovery of new drugs.[1] Marketed drugs such as the osteoporosis treatment Raloxifene and the anti-asthmatic Zileuton feature this scaffold.[2] The biological versatility of benzo[b]thiophene derivatives is vast, with documented anti-microbial, anti-cancer, anti-inflammatory, and anti-convulsant properties, among others.[1][2] This wide range of activities stems from the scaffold's ability to interact with various biological targets, including enzymes and receptors.[1]

Our focus, Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, combines the established benzo[b]thiophene core with two key functional groups: a methyl ester at the 2-position and a cyano group at the 4-position. The ester group provides a handle for further chemical modification or can be hydrolyzed to the corresponding carboxylic acid, while the cyano group, an electron-withdrawing moiety, is expected to significantly influence the molecule's electronic properties and binding interactions. Notably, other 4-substituted benzo[b]thiophene derivatives have shown potent and selective biological activities, lending credence to the therapeutic potential of this specific substitution pattern.[3]

Synthetic Strategy: A Plausible Route to the Target Compound

A particularly relevant precedent is the synthesis of methyl 4-iodobenzo[b]thiophene-2-carboxylate .[3] This intermediate provides a direct handle for the introduction of the cyano group via a well-established transformation.

Proposed Synthetic Workflow

The proposed synthesis is a multi-step process beginning from a readily available starting material.

Synthetic Workflow A 3-Fluoroiodobenzene B Fluorine-directed metalation/formylation A->B 1. s-BuLi, TMEDA 2. DMF C Thiophene annulation B->C Methyl thioglycolate, K2CO3 D Methyl 4-iodobenzo[b]thiophene-2-carboxylate C->D E Rosenmund-von Braun Reaction D->E CuCN, high-boiling solvent (e.g., DMF, Pyridine) F Methyl 4-cyanobenzo[b]thiophene-2-carboxylate E->F

Caption: Proposed synthetic workflow for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Detailed Experimental Protocol: Synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

This protocol is a proposed methodology based on the synthesis of the 4-iodo analogue[3] and the classical Rosenmund-von Braun reaction.[1][3]

Step 1: Synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate (Precursor)

  • Metalation and Formylation: Dissolve 3-fluoroiodobenzene in anhydrous THF and cool to -78°C under an inert atmosphere. Add a solution of s-butyllithium in cyclohexane dropwise, followed by TMEDA. Stir the reaction mixture for 1 hour at -78°C. Add anhydrous DMF and allow the reaction to warm to room temperature overnight. Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate. Purify the crude aldehyde by column chromatography.

  • Thiophene Annulation: To a solution of the aldehyde from the previous step in DMF, add potassium carbonate and methyl thioglycolate. Heat the mixture at 80°C for 4 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude product, methyl 4-iodobenzo[b]thiophene-2-carboxylate, is purified by recrystallization or column chromatography.

Step 2: Cyanation via Rosenmund-von Braun Reaction

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine methyl 4-iodobenzo[b]thiophene-2-carboxylate and an excess (1.5-2.0 equivalents) of copper(I) cyanide (CuCN).

  • Solvent and Reaction Conditions: Add a high-boiling polar solvent such as anhydrous DMF or pyridine. Heat the reaction mixture to reflux (typically 150-200°C) under an inert atmosphere.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature. Pour the mixture into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, can be purified by column chromatography on silica gel.

Primary Therapeutic Hypothesis: Inhibition of Urokinase-Type Plasminogen Activator (uPA)

The most compelling therapeutic application for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is in the field of oncology, specifically as an inhibitor of the urokinase-type plasminogen activator (uPA) system. This hypothesis is strongly supported by the finding that 4-substituted benzo[b]thiophene-2-carboxamidines are potent and selective inhibitors of uPA.[3][4]

The Role of the uPA System in Cancer Progression

Caption: The uPA signaling pathway and the hypothesized point of inhibition.

Proposed Experimental Workflow for uPA Inhibition Studies

A systematic approach is required to validate the hypothesis that Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a uPA inhibitor.

uPA Inhibition Workflow A In Vitro uPA Activity Assay B Determine IC50 Value A->B C Cell-Based Invasion Assays (e.g., Boyden Chamber) B->C D Assess Inhibition of Cell Migration C->D E In Vivo Xenograft Models D->E F Evaluate Anti-Metastatic Efficacy E->F

Caption: Experimental workflow for evaluating uPA inhibitory activity.

Detailed Protocol: In Vitro uPA Activity Assay (Fluorometric)

This protocol is adapted from commercially available uPA inhibitor screening kits and provides a sensitive method for determining the inhibitory activity of the test compound.[8]

Materials:

  • Human Urokinase (uPA), high molecular weight

  • Urokinase Assay Buffer (e.g., 50 mM Tris, 0.01% Tween-20, pH 8.5)

  • Fluorogenic uPA substrate (e.g., Z-Gly-Gly-Arg-AMC)

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (Test Compound)

  • Known uPA inhibitor (Positive Control, e.g., Amiloride)

  • DMSO (for dissolving compounds)

  • 96-well black microplates with clear bottoms

  • Fluorescence microplate reader (Ex/Em = ~350/450 nm for AFC-based substrates)

Procedure:

  • Compound Preparation: Prepare a stock solution of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate in DMSO. Create a serial dilution of the stock solution in Urokinase Assay Buffer to achieve a range of final assay concentrations. Do the same for the positive control inhibitor.

  • Enzyme Preparation: Reconstitute and dilute the human uPA in Urokinase Assay Buffer to the desired working concentration.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Urokinase Assay Buffer

    • Test compound dilutions or positive control

    • Human uPA working solution

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the uPA substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin measuring the fluorescence intensity kinetically over 30-60 minutes at room temperature, protected from light.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Parameter Description
Enzyme Human Urokinase (uPA)
Substrate Z-Gly-Gly-Arg-AMC
Detection Fluorometric (Ex/Em = ~350/450 nm)
Endpoint IC50 determination
Positive Control Amiloride

Table 1: Key Parameters for the In Vitro uPA Activity Assay

Secondary Therapeutic Hypotheses and Screening Strategies

Given the broad biological activity of the benzo[b]thiophene scaffold, it is prudent to explore other potential therapeutic applications for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Anti-Inflammatory Activity

Many benzo[b]thiophene derivatives exhibit anti-inflammatory properties.[2] For instance, some act as antagonists of the Receptor for Advanced Glycation End-products (RAGE), a key player in chronic inflammation.

Screening Strategy:

  • Initial Screen: Evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7).

  • Mechanism-based Assays: If activity is observed, further investigate potential mechanisms, such as inhibition of COX-1/COX-2 enzymes or modulation of NF-κB signaling pathways.

Neuroprotective Activity

Certain benzo[b]thiophene-based compounds have been investigated as cognition-enhancing agents with potential applications in Alzheimer's disease.[9]

Screening Strategy:

  • Cholinesterase Inhibition: Assess the compound's ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman's method.

  • Neuroprotection Assays: Evaluate the compound's ability to protect neuronal cell lines (e.g., SH-SY5Y) from oxidative stress-induced cell death (e.g., using H2O2 or glutamate as the insult).

Conclusion and Future Directions

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a promising, yet largely uninvestigated, molecule with a strong theoretical basis for therapeutic potential, particularly as an anti-cancer agent targeting the uPA system. The synthetic route outlined in this guide is plausible and relies on well-established chemical transformations. The proposed experimental workflows provide a clear path for the preclinical evaluation of this compound.

Future research should focus on:

  • Synthesis and Characterization: Successful synthesis and full spectroscopic characterization of the title compound.

  • In Vitro Validation: Confirmation of its uPA inhibitory activity and determination of its IC50 value.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a focused library of analogues to optimize potency and selectivity.

  • In Vivo Efficacy: Progression of lead compounds into relevant animal models of cancer to assess their anti-metastatic potential.

This technical guide serves as a foundational document to stimulate and guide further research into what could be a valuable new class of therapeutic agents.

References

  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. (2017). Available at: [Link]

  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. (1993). Available at: [Link]

  • Rosenmund-von Braun Reaction. Organic Chemistry Portal. Available at: [Link]

  • Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. PMC. (2025). Available at: [Link]

  • Functionalization and properties investigations of benzothiophene derivatives. KTU ePubl. Available at: [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. MDPI. (2024). Available at: [Link]

  • Rosenmund–von Braun reaction. Wikipedia. Available at: [Link]

  • Facile Conversion of Aryl Amines Having No α-Methylene to Aryl Nitriles. PMC. Available at: [Link]

  • Copper catalyzed nitrile synthesis from aryl halides using formamide as a nitrile source. RSC Publishing. Available at: [Link]

  • Pd-Catalysis in Cyanide-free Synthesis of Nitriles from Haloarenes via Isoxazolines. UniPR.it. Available at: [Link]

  • Rosenmund-von Braun Reaction. SynArchive. Available at: [Link]

  • Nickel-Catalyzed Intermolecular Insertion of Aryl Iodides to Nitriles: A Novel Method to Synthesize Arylketones. ACS Publications. Available at: [Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PMC. (2022). Available at: [Link]

  • Experimental and Clinical Evidence Supports the Use of Urokinase Plasminogen Activation System Components as Clinically Relevant Biomarkers in Gastroesophageal Adenocarcinoma. PMC. Available at: [Link]

  • Cancer therapy trials employing... Ovid. Available at: [Link]

  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. chemrxiv.org. Available at: [Link]

  • Recent Progress in the Synthesis of Benzo[b]thiophene. OUCI. Available at: [Link]

  • Urokinase Inhibitor Assay Screening Services. BioAssay Systems. Available at: [Link]

  • Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA. ResearchGate. (2025). Available at: [Link]

  • SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. quimicaviva.qb.fcen.uba.ar. Available at: [Link]

  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. PubMed. (1993). Available at: [Link]

Sources

The Genesis of a Scaffold: Investigating the Discovery and Synthetic History of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmaceuticals and biologically active compounds.[1] Its rigid, planar structure and the presence of a sulfur atom confer unique physicochemical properties that are advantageous for molecular recognition and interaction with biological targets. This guide delves into the discovery and synthetic history of a specific, functionally rich derivative: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate. While the initial discovery of this exact molecule is not prominently documented as a singular event, its existence is the result of the logical progression of synthetic methodologies developed over decades for the construction of the benzo[b]thiophene ring system. This guide will, therefore, construct a plausible and historically grounded narrative of its synthesis, drawing from established and seminal works in heterocyclic chemistry. We will explore the strategic considerations behind the chosen synthetic route, provide detailed experimental protocols, and offer insights into the mechanistic underpinnings of the key chemical transformations.

The Strategic Approach to Synthesis: A Retrosynthetic Analysis

The structure of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate presents a disubstituted benzo[b]thiophene core. A logical retrosynthetic disconnection strategy involves the late-stage introduction of the cyano group at the 4-position, leveraging the versatility of a precursor with a suitable leaving group at that position. An iodo-substituted analog, Methyl 4-iodobenzo[b]thiophene-2-carboxylate, emerges as an ideal precursor due to the well-established methods for the conversion of aryl iodides to nitriles. This iodo-intermediate, in turn, can be constructed through a thiophene annulation reaction onto a suitably functionalized benzene ring.

G Target Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Precursor1 Methyl 4-iodobenzo[b]thiophene-2-carboxylate Target->Precursor1 Cyanation (e.g., Rosenmund-von Braun) Precursor2 2-Formyl-6-fluoroiodobenzene Precursor1->Precursor2 Thiophene Annulation StartingMaterial 3-Fluoroiodobenzene Precursor2->StartingMaterial Directed Ortho-metalation & Formylation

Figure 1: Retrosynthetic analysis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

This retrosynthetic pathway is not merely theoretical; it is grounded in a seminal 1993 publication by Bridges and coworkers, who developed a synthetic route to 4-substituted benzo[b]thiophene-2-carboxamidines as potent inhibitors of the urokinase-type plasminogen activator (uPA), a key enzyme in cancer metastasis.[2] Their work provides the foundational experimental basis for the synthesis of the key iodo-intermediate.

PART 1: Synthesis of the Key Intermediate: Methyl 4-iodobenzo[b]thiophene-2-carboxylate

The synthesis of this crucial precursor is a two-step process starting from the commercially available 3-fluoroiodobenzene. The strategic use of the fluorine substituent to direct metallation is a cornerstone of this approach.

Step 1: Fluorine-Directed Ortho-metalation and Formylation of 3-Fluoroiodobenzene

Directed ortho-metalation (DoM) is a powerful tool in aromatic chemistry that allows for the regioselective functionalization of an aromatic ring. In this case, the fluorine atom, despite being a deactivating group, is a potent ortho-directing group for metalation due to its ability to coordinate with the lithium reagent.

Experimental Protocol:

  • Reaction Setup: A solution of 3-fluoroiodobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

  • Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of lithium diisopropylamide (LDA) (1.1 eq), freshly prepared or from a commercial source, is added dropwise via a syringe, ensuring the internal temperature remains below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) (1.5 eq) is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional hour and then allowed to warm slowly to room temperature overnight.

  • Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-formyl-6-fluoroiodobenzene, is purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • LDA as the Base: LDA is a strong, non-nucleophilic base, which is ideal for deprotonation without competing nucleophilic addition to the aryl iodide.

  • Low Temperature (-78 °C): The low temperature is critical to prevent side reactions, such as the elimination of lithium fluoride or halogen-metal exchange. It also ensures the kinetic stability of the lithiated intermediate.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards protic solvents, including water. Therefore, stringent anhydrous conditions are necessary to prevent the quenching of the lithiated species.

G Start 3-Fluoroiodobenzene Step1 LDA, THF, -78 °C Start->Step1 Intermediate Lithiated Intermediate Step1->Intermediate Step2 DMF, -78 °C to rt Intermediate->Step2 Product 2-Formyl-6-fluoroiodobenzene Step2->Product

Figure 2: Workflow for the synthesis of 2-formyl-6-fluoroiodobenzene.
Step 2: Thiophene Annulation via Reaction with Methyl Thioglycolate

The second step involves the construction of the thiophene ring. This is achieved through a reaction of the aldehyde with methyl thioglycolate, which provides the sulfur atom and the C2-carboxylate functionality.

Experimental Protocol:

  • Reaction Setup: A solution of 2-formyl-6-fluoroiodobenzene (1.0 eq) and methyl thioglycolate (1.2 eq) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask.

  • Base-Catalyzed Condensation and Cyclization: Anhydrous potassium carbonate (K₂CO₃) (2.0 eq) is added to the solution. The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup and Purification: The reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product, Methyl 4-iodobenzo[b]thiophene-2-carboxylate, is purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • Potassium Carbonate as Base: K₂CO₃ is a mild base sufficient to deprotonate the methyl thioglycolate, initiating the condensation with the aldehyde. Its use avoids harsher basic conditions that could lead to hydrolysis of the ester.

  • DMF as Solvent: DMF is a polar aprotic solvent that is suitable for this type of condensation and cyclization reaction, as it can dissolve the reactants and facilitate the reaction at elevated temperatures.

  • Heating: The reaction requires thermal energy to overcome the activation barrier for the intramolecular nucleophilic aromatic substitution of the fluorine atom by the sulfur nucleophile, which is the key ring-closing step.

PART 2: Conversion to Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

With the key iodo-intermediate in hand, the final step is the introduction of the cyano group. The classic Rosenmund-von Braun reaction is a reliable method for this transformation.

The Rosenmund-von Braun Reaction

This reaction involves the cyanation of an aryl halide using copper(I) cyanide at elevated temperatures.[3][4]

Experimental Protocol:

  • Reaction Setup: A mixture of Methyl 4-iodobenzo[b]thiophene-2-carboxylate (1.0 eq) and copper(I) cyanide (CuCN) (1.5 eq) in a high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or DMF is prepared in a flask equipped with a reflux condenser under an inert atmosphere.

  • Cyanation: The reaction mixture is heated to 150-200 °C and stirred for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Workup and Purification: The reaction mixture is cooled to room temperature and poured into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes. The mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, is purified by column chromatography.

Causality Behind Experimental Choices:

  • Copper(I) Cyanide: CuCN is the source of the cyanide nucleophile. The copper(I) salt plays a crucial role in facilitating the nucleophilic aromatic substitution.

  • High Temperature: The Rosenmund-von Braun reaction typically requires high temperatures to overcome the high activation energy of the C-CN bond formation on an aromatic ring.

  • Polar Aprotic Solvent: Solvents like NMP and DMF are used due to their high boiling points and their ability to dissolve the reactants and facilitate the reaction.

G Start Methyl 4-iodobenzo[b]thiophene-2-carboxylate Step1 CuCN, NMP, 150-200 °C Start->Step1 Product Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Step1->Product

Sources

An In-depth Technical Guide to Determining the Solubility Profile of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical property that dictates its behavior in various media, influencing everything from reaction kinetics to bioavailability. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility profile of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate. While specific experimental data for this compound is not publicly available, this document outlines the theoretical considerations, strategic selection of solvents, and detailed experimental protocols necessary to generate a robust and reliable solubility profile. The methodologies described herein are grounded in established principles and are designed to ensure scientific integrity and data validity, adhering to the principles of Good Laboratory Practice (GLP).[1][2]

Introduction: The Significance of a Solubility Profile

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a heterocyclic compound featuring a fused ring system with functional groups that are prevalent in medicinal chemistry and materials science. The benzo[b]thiophene core is a key scaffold in a variety of pharmacologically active molecules, known to exhibit diverse biological activities including antimicrobial and anti-inflammatory properties.[3][4][5] The addition of a cyano group and a methyl ester further functionalizes the molecule, potentially modulating its electronic properties and intermolecular interactions.

Understanding the solubility of this compound is paramount for several reasons:

  • In Drug Discovery: Solubility is a cornerstone of a compound's druggability. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule.[6] Early characterization of solubility allows for informed decisions in lead optimization and formulation development.

  • In Process Chemistry: The selection of an appropriate solvent is crucial for efficient synthesis, purification, and crystallization. A comprehensive solubility profile enables process chemists to optimize reaction conditions, maximize yield, and control crystal morphology.[7]

  • In Material Science: For applications in organic electronics, the solubility of a compound in various organic solvents dictates its processability for creating thin films and other functional materials.[4]

This guide will provide a first-principles approach to building a solubility profile for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, from theoretical assessment to practical execution.

Physicochemical Analysis and Solubility Prediction

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a fundamental guideline, suggesting that substances with similar intermolecular forces are more likely to be soluble in one another.[8]

The structure of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate contains several key features:

  • Benzo[b]thiophene Core: This large, fused aromatic system is inherently nonpolar and hydrophobic, suggesting low solubility in aqueous solutions.[9]

  • Methyl Ester Group (-COOCH₃): This group introduces polarity and the capacity to act as a hydrogen bond acceptor, which can enhance solubility in polar solvents.

  • Cyano Group (-C≡N): The cyano group is highly polar and a strong hydrogen bond acceptor. The presence of cyano groups can significantly influence solubility, in some cases even enhancing solubility in both polar and nonpolar environments, though its effect can be complex.[10][11]

Overall, the molecule possesses both hydrophobic (the aromatic core) and polar (ester and cyano groups) characteristics, classifying it as amphiphilic. Its solubility is expected to be poor in water but potentially significant in a range of organic solvents, particularly those that are polar aprotic.

cluster_Molecule Methyl 4-cyanobenzo[b]thiophene-2-carboxylate cluster_Properties Functional Group Influence on Solubility cluster_Prediction Predicted Solubility Behavior Compound Core Structure Aromatic Benzo[b]thiophene Core (Nonpolar, Hydrophobic) Compound->Aromatic Dominant Feature Ester Methyl Ester Group (Polar, H-Bond Acceptor) Compound->Ester Introduces Polarity Cyano Cyano Group (Highly Polar, H-Bond Acceptor) Compound->Cyano Enhances Polarity Prediction Low Aqueous Solubility Moderate to High Solubility in Polar Aprotic Solvents Aromatic->Prediction Ester->Prediction Cyano->Prediction

Caption: Influence of functional groups on predicted solubility.

Theoretical Framework: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements:

  • Thermodynamic Solubility: This is the equilibrium solubility, defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure, when the system is at equilibrium.[12][13] It represents a true, stable state and is the "gold standard" for formulation and biopharmaceutical classification. The shake-flask method, detailed in this guide, is designed to measure thermodynamic solubility.[6]

  • Kinetic Solubility: This is often measured in high-throughput screening settings. It typically involves dissolving the compound in a solvent like DMSO and then diluting it into an aqueous buffer. The concentration at which precipitation occurs is the kinetic solubility.[6] These values are often higher than thermodynamic solubility because they can represent supersaturated, metastable states.[12]

For a comprehensive and fundamental understanding of the compound's properties, determining the thermodynamic solubility is essential.

Strategic Solvent Selection

To build a comprehensive profile, a diverse set of solvents should be selected, spanning the full range of polarity. This allows for a thorough understanding of the compound's behavior and provides a basis for selecting appropriate solvent systems for various applications.[7][14][15]

Solvent Class Example Solvents Rationale for Inclusion Polarity Index
Nonpolar n-Hexane, TolueneTo assess solubility based on van der Waals forces and interaction with the hydrophobic core.0.1, 2.4
Polar Aprotic Dichloromethane (DCM), Acetone, Acetonitrile (ACN), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)To evaluate the impact of dipole-dipole interactions with the polar functional groups without hydrogen bonding donation.3.1, 5.1, 5.8, 4.0, 6.4, 7.2
Polar Protic Methanol, Ethanol, Isopropanol (IPA), WaterTo determine the effect of hydrogen bonding (both accepting from the solvent and potential interactions) on solubility.5.1, 4.3, 3.9, 10.2
Buffered Aqueous Phosphate-Buffered Saline (PBS) pH 7.4To simulate physiological conditions, critical for early-stage drug development.N/A

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[16] It involves agitating an excess of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.

Materials and Equipment
  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (solid)

  • Selected solvents (analytical grade or higher)

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Analytical balance

  • Orbital shaker or rotator in a temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

  • Syringes

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC system)

Step-by-Step Procedure
  • Preparation: Add an excess amount of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate to a pre-weighed glass vial. An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is maintained. It's important not to add so much solid that it significantly alters the volume or properties of the solvent.[16]

  • Solvent Addition: Add a known volume (e.g., 2 mL) of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period. A common duration is 24 to 48 hours to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the point at which the concentration in solution no-longer increases.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles. The first few drops of the filtrate should be discarded to saturate the filter membrane and prevent adsorption effects.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded precisely.

  • Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method (see Section 6).

  • Replicates: Perform the entire experiment in triplicate for each solvent to ensure the reliability and reproducibility of the results.

start Start: Weigh Excess Solid prep Add Known Volume of Solvent start->prep equilibrate Equilibrate on Shaker (Constant Temp, 24-48h) prep->equilibrate settle Settle Undissolved Solid equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter Sample (0.22 µm) sample->filter dilute Dilute Filtrate Accurately filter->dilute analyze Quantify Concentration (UV-Vis or HPLC) dilute->analyze calculate Calculate Solubility (Concentration x Dilution Factor) analyze->calculate end_node End: Report Solubility Data calculate->end_node

Sources

Methodological & Application

Application Note: Effective Purification Strategies for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science. Its utility is critically dependent on its purity, as even minor impurities can interfere with subsequent reactions, compromise biological activity, or affect material properties. This application note provides a comprehensive guide to the effective purification of this compound. We detail two primary, complementary techniques: flash column chromatography for the removal of structurally similar byproducts and recrystallization for achieving high-purity, crystalline material. The protocols are designed for researchers, chemists, and drug development professionals, with a focus on explaining the scientific rationale behind each step to ensure robust and reproducible results. Purity validation techniques are also discussed to confirm the success of the purification process.

Compound Profile and Purification Rationale

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate possesses a rigid, aromatic benzothiophene core functionalized with two key polar groups: a methyl ester at the 2-position and a cyano group at the 4-position.

Table 1: Chemical and Physical Properties

PropertyValueReference
Chemical Structure N/A
Molecular Formula C₁₁H₇NO₂SCalculated
Molecular Weight 217.25 g/mol Calculated
Appearance Expected to be an off-white to yellow solidInferred from analogs[1]
Polarity Moderately polarDue to -CN and -COOCH₃ groups
Solubility Soluble in moderately polar organic solvents (DCM, EtOAc, Acetone); sparingly soluble in non-polar solvents (Hexane); poorly soluble in water.General chemical principles

The presence of both a hydrogen bond acceptor (cyano nitrogen, ester carbonyl) and a π-system makes this molecule suitable for purification by methods that exploit polarity differences. Potential impurities from synthesis may include unreacted starting materials, regioisomers, or the hydrolyzed carboxylic acid. Therefore, a multi-step purification strategy is often optimal:

  • Flash Column Chromatography: An adsorptive technique ideal for separating the target compound from impurities with different polarities.[2][3] It serves as an excellent primary purification step for crude reaction mixtures.

  • Recrystallization: A highly effective technique for removing trace impurities from an already enriched solid, yielding a product with high crystalline and chemical purity.[4]

Protocol I: Flash Column Chromatography

This technique is the primary choice for purifying the crude product after synthesis and workup. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while a liquid mobile phase passes through.[2][3] The polar cyano and ester functionalities of the target compound will cause it to interact strongly with the polar silica gel, requiring a moderately polar mobile phase for elution.

Rationale for Experimental Choices
  • Stationary Phase: Silica gel (230-400 mesh) is the standard choice for normal-phase chromatography due to its high surface area and affinity for polar functional groups.[2]

  • Mobile Phase (Eluent): A binary system of a non-polar solvent (Hexane or Petroleum Ether) and a polar solvent (Ethyl Acetate, EtOAc) provides a tunable polarity to achieve optimal separation. A gradient elution, where the proportion of the polar solvent is gradually increased, is highly recommended to first elute non-polar impurities and then the target compound, followed by any more polar byproducts.[3]

Detailed Step-by-Step Protocol
  • TLC Analysis: Before running the column, determine the optimal eluent composition using Thin-Layer Chromatography (TLC). Spot the crude mixture on a silica gel TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 9:1, 4:1, 2:1). The ideal system will show the target spot with a Retention Factor (R_f) of ~0.25-0.35.

  • Column Packing:

    • Select a glass column of appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 Hexane:EtOAc).

    • Pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed, draining excess solvent until the solvent level is just above the silica bed.

  • Sample Loading:

    • Dissolve the crude Methyl 4-cyanobenzo[b]thiophene-2-carboxylate in a minimal amount of dichloromethane (DCM) or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a suitable solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent under reduced pressure. The resulting free-flowing powder can be carefully added to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or inert gas) to begin the flow.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

    • If using a gradient, start with the low-polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the proportion of EtOAc (to 8:2, 7:3, etc.) as the column runs.

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the purified product.

Workflow Diagram: Column Chromatography

ChromatographyWorkflow cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation TLC 1. TLC Analysis (Find Rf ≈ 0.3) Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Dry Load Crude Sample Pack->Load Elute 5. Elute with Hexane:EtOAc (Gradient Polarity) Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Pool 8. Pool Pure Fractions Analyze->Pool Evap 9. Evaporate Solvent Pool->Evap Product Purified Product Evap->Product

Caption: Workflow for purification by flash column chromatography.

Protocol II: Recrystallization

Recrystallization is the gold standard for achieving the highest purity for a solid compound. It is best performed on material that has already been substantially purified by chromatography. The principle relies on the differential solubility of the compound in a specific solvent at high and low temperatures.[4]

Rationale for Solvent Selection

An ideal recrystallization solvent should:

  • Completely dissolve the compound when hot (near boiling).

  • Dissolve the compound very poorly when cold (room temperature or in an ice bath).

  • Either not dissolve impurities at all (allowing for hot filtration) or keep them fully dissolved when the solution is cold.

  • Be chemically inert and have a boiling point that allows for easy removal.

For Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, moderately polar solvents or binary solvent systems are excellent candidates.

Table 2: Suggested Solvents for Recrystallization

Solvent SystemTypeRationale
Ethanol or Isopropanol Single SolventThe alcohol's polarity is well-matched to the compound, likely providing good solubility when hot and poor solubility when cold.
Ethyl Acetate / Hexane Binary SystemDissolve the compound in a minimum of hot EtOAc (a "good" solvent) and slowly add Hexane (a "poor" solvent) until turbidity appears. Re-heat to clarify and then cool slowly.[5]
Toluene Single SolventThe aromatic nature of toluene interacts well with the benzothiophene core, while its moderate polarity can accommodate the functional groups at higher temperatures.
Ethanol / Water Binary SystemSimilar to EtOAc/Hexane, dissolve in hot ethanol and add water dropwise to induce crystallization upon cooling.[6][7]
Detailed Step-by-Step Protocol
  • Dissolution: Place the semi-purified solid in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture (with stirring) on a hot plate. Continue adding the solvent in small portions until the solid just dissolves completely. Avoid adding excess solvent.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Inducing Crystallization (If Necessary): If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of the pure compound.[4]

  • Complete Crystallization: Once crystals have formed at room temperature, place the flask in an ice-water bath for 15-30 minutes to maximize the yield.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[4] Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Workflow Diagram: Recrystallization

RecrystallizationWorkflow Crude 1. Place Solid in Flask AddSolvent 2. Add Minimum Hot Solvent (e.g., Ethanol) Crude->AddSolvent Dissolve 3. Heat to Dissolve AddSolvent->Dissolve Cool 4. Cool Slowly to Room Temp Dissolve->Cool IceBath 5. Place in Ice Bath Cool->IceBath Filter 6. Vacuum Filter Crystals IceBath->Filter Wash 7. Wash with Cold Solvent Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Pure High-Purity Crystals Dry->Pure

Caption: Step-by-step workflow for the recrystallization process.

Purity Validation

After purification, it is essential to verify the purity and confirm the identity of the compound.

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[4] Impurities typically cause a depression and broadening of the melting range.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with no visible impurities.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: Confirms the chemical structure and reveals the presence of any proton- or carbon-containing impurities.

    • FT-IR: Confirms the presence of key functional groups (C≡N stretch, C=O stretch of the ester).

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity, often expressed as a percentage area of the main peak.

Troubleshooting

Table 3: Common Purification Issues and Solutions

IssueProbable CauseSuggested Solution
"Oiling Out" during Recrystallization The compound's melting point is lower than the solvent's boiling point, or the solution is supersaturated.Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly. Consider a different solvent system.
Poor Separation on Column Incorrect eluent polarity; column overloaded.Re-optimize the eluent using TLC. Use a larger column or less crude material. Consider dry loading.
No Crystal Formation Solution is not saturated; compound is highly soluble even when cold.Evaporate some solvent to increase concentration. Try scratching the flask or seeding. Switch to a binary solvent system where the compound is less soluble.
Low Recovery from Recrystallization Too much solvent was used; crystals are slightly soluble in cold solvent.Evaporate the filtrate to recover a second, possibly less pure, crop of crystals. Minimize the amount of cold solvent used for washing.

Conclusion

The purification of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is reliably achieved through a combination of flash column chromatography and recrystallization. Chromatography serves as an effective method for bulk purification from a complex reaction mixture, while recrystallization provides a final polishing step to yield a product of high purity suitable for the most demanding applications in research and development. Careful selection of solvents and adherence to the detailed protocols, coupled with rigorous purity validation, will ensure consistent and high-quality results.

References

  • JP4357608B2 - Purification method of benzothiophene - Google Patents.
  • Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). Available at: [Link]

  • What type of column chromatography for highly polar compounds? : r/OrganicChemistry. (2024, July 31). Reddit. Available at: [Link]

  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications. Available at: [Link]

  • YMC America, Inc. (2017, December 8). 3 Ideal Columns for Analyzing Polar Compounds. Available at: [Link]

  • C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and biological evaluation of novel benzothiophene derivatives. (2018, August 11). Indian Academy of Sciences. Available at: [Link]

  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Available at: [Link]

  • A practical synthesis of benzothiophenes via visible-light-promoted cyclization of disulfides and alkynes. (n.d.). Royal Society of Chemistry. Available at: [Link]

  • Reaction of cyanide ion with aromatic nitriles and aromatic heterocyclic compounds in dipolar aprotic solvents. Cyanide exchange. (n.d.). ACS Publications. Available at: [Link]

  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014, September 30). ResearchGate. Available at: [Link]

  • Methyl 4-methylthiophene-2-carboxylate. (n.d.). PubChem. Available at: [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Available at: [Link]

  • One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. (2021, July 9). Royal Society of Chemistry. Available at: [Link]

  • New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar. Available at: [Link]

Sources

Application Notes and Protocols: The Strategic Utilization of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a synthetically versatile building block, uniquely functionalized to serve as a cornerstone in the construction of complex molecular architectures. This document provides an in-depth guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of this scaffold. We will explore its plausible synthesis, and detail protocols for the selective transformation of its cyano and ester moieties, as well as modifications to the benzothiophene core. The causality behind experimental choices is elucidated to empower researchers in their synthetic endeavors.

Introduction: The Significance of the Benzothiophene Scaffold

The benzo[b]thiophene motif is a privileged heterocyclic system, forming the core of numerous pharmacologically active compounds and functional materials.[1] Its rigid, planar structure and electron-rich nature make it an ideal scaffold for interacting with biological targets. The strategic placement of functional groups, such as the cyano and methyl ester groups in the title compound, opens a gateway to a diverse array of chemical transformations, making it a highly valuable intermediate in the synthesis of novel therapeutic agents and organic materials.

Proposed Synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

While a direct, one-pot synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is not prominently documented, a plausible and efficient multi-step synthetic route can be proposed based on established methodologies in thiophene and benzothiophene synthesis. A potential strategy involves a Gewald-type reaction followed by cyclization and functional group manipulation.[2][3]

Synthetic Pathway A 2-cyano-3-methylbenzonitrile C Intermediate Adduct A->C Base, Sulfur B Methyl thioglycolate B->C D Methyl 3-amino-4-cyanobenzo[b]thiophene-2-carboxylate C->D Cyclization E Methyl 4-cyanobenzo[b]thiophene-2-carboxylate D->E Sandmeyer Reaction Reactivity cluster_cyano Cyano Group Transformations cluster_ester Ester Group Transformations cluster_core Core Modifications Core Methyl 4-cyanobenzo[b]thiophene-2-carboxylate CarboxylicAcid_CN 4-Carboxy derivative Core->CarboxylicAcid_CN Hydrolysis Amine_CN 4-Aminomethyl derivative Core->Amine_CN Reduction CarboxylicAcid_Ester 2-Carboxy derivative Core->CarboxylicAcid_Ester Hydrolysis Amide_Ester 2-Carboxamide derivative Core->Amide_Ester Amidation Electrophilic Electrophilic Substitution Core->Electrophilic CrossCoupling Cross-Coupling (post-functionalization) Core->CrossCoupling

Sources

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate as a versatile building block in chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

A Trifunctional Scaffold for Advanced Synthesis in Medicinal and Materials Chemistry

Executive Summary

The benzo[b]thiophene core is a privileged heterocyclic scaffold, forming the basis of numerous therapeutic agents and functional organic materials.[1][2] Its structural rigidity, aromaticity, and capacity for diverse functionalization make it a cornerstone in modern chemical synthesis. This guide focuses on a particularly versatile derivative, Methyl 4-cyanobenzo[b]thiophene-2-carboxylate . Possessing three distinct and orthogonally reactive functional groups—a C2 methyl ester, a C4 nitrile, and the aromatic benzo[b]thiophene backbone—this molecule serves as a powerful and adaptable building block. These notes provide senior researchers, medicinal chemists, and materials scientists with an in-depth understanding of its strategic applications and detailed, field-proven protocols for its chemical manipulation. We will explore the causality behind experimental choices, offering a guide that is not just procedural but also educational, enabling the rational design of complex molecular architectures.

The Strategic Importance of the Benzo[b]thiophene Core

Benzo[b]thiophene and its derivatives are of immense interest to both academic and industrial researchers due to their wide spectrum of biological activities.[3] This scaffold is a key component in drugs approved for various indications, including the anti-asthmatic Zileuton and the osteoporosis treatment Raloxifene.[4] The biological promiscuity of this core includes antimicrobial, anti-inflammatory, anticancer, antioxidant, and antiviral properties, among others.[2] Beyond medicine, the fused aromatic system imparts favorable electronic properties, leading to applications as organic semiconductors and components in photoelectric materials.[1][3] Methyl 4-cyanobenzo[b]thiophene-2-carboxylate harnesses this powerful core and strategically places functional groups at the C2 and C4 positions, which are crucial for modulating biological activity and extending electronic conjugation.

Physicochemical & Spectroscopic Data

A thorough understanding of a building block's fundamental properties is critical for its effective use in synthesis.

PropertyValue
Molecular Formula C₁₁H₇NO₂S
Molecular Weight 217.25 g/mol
Appearance Off-white to yellow solid
Canonical SMILES COC(=O)C1=CC2=C(S1)C=C(C=C2)C#N
InChI Key FHYUTWJLVGAWPM-UHFFFAOYSA-N

Note: Physical properties like melting point may vary based on purity. Data is compiled from standard chemical databases.

A Trifunctional Building Block: Synthetic Opportunities

The true synthetic power of methyl 4-cyanobenzo[b]thiophene-2-carboxylate lies in the differential reactivity of its three key functional domains. This allows for a stepwise and controlled elaboration of the molecular structure.

G cluster_molecule Methyl 4-cyanobenzo[b]thiophene-2-carboxylate cluster_handles Reactive Handles cluster_reactions Derivative Pathways mol Core Molecule ester C2-Methyl Ester mol->ester Site 1 nitrile C4-Nitrile mol->nitrile Site 2 core Aromatic Core mol->core Site 3 ester_derivs Carboxylic Acid Amides Hydrazides ester->ester_derivs nitrile_derivs Carboxamidine Tetrazole Carboxylic Acid nitrile->nitrile_derivs core_derivs Cross-Coupling (via Halogenated Analogues) Electrophilic Substitution core->core_derivs

Caption: Key reactive sites on the core scaffold.

The C2-Carboxylate Handle: A Gateway to Amides and Peptidomimetics

The methyl ester at the C2 position is the most accessible handle for modification. It can be readily hydrolyzed to the corresponding carboxylic acid, which is a critical precursor for forming stable amide bonds—a ubiquitous linkage in pharmaceuticals. This functionality allows for the coupling of a vast array of amines, from simple alkylamines to complex amino acid esters, enabling the construction of diverse chemical libraries.

The C4-Nitrile Handle: For Bioisosteres and Potent Interactions

The nitrile group is a versatile functional group. It is relatively stable but can be transformed into other key functionalities. Critically, it can be converted into a carboxamidine, a strongly basic group known to form powerful salt-bridge interactions with negatively charged residues (e.g., aspartate, glutamate) in enzyme active sites. This transformation was key in the development of potent urokinase-type plasminogen activator (uPA) inhibitors.[5] Alternatively, the nitrile can be hydrolyzed to a carboxylic acid under harsh conditions or converted to a tetrazole, a common bioisostere for a carboxylic acid.

The Benzo[b]thiophene Core: A Platform for 3D Expansion

While the cyano-substituted core is electron-deficient, the benzo[b]thiophene ring system can undergo further functionalization. More strategically, however, synthetic chemists often employ a halogenated precursor, such as Methyl 4-iodobenzo[b]thiophene-2-carboxylate , to access a wider range of derivatives via powerful palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[5][6] This allows for the introduction of aryl and heteroaryl substituents at the C4 position, profoundly altering the molecule's steric and electronic properties. The cyano derivative can then be synthesized from this halogenated intermediate if desired, or used in parallel synthetic campaigns.

Key Application Protocols

The following protocols are designed to be robust and reproducible. They include not only the procedural steps but also the scientific rationale.

Protocol 4.1: Saponification of the C2-Methyl Ester

This protocol details the conversion of the starting ester to its corresponding carboxylic acid, a crucial intermediate for amide coupling.

Principle: The ester is hydrolyzed under basic conditions using lithium hydroxide (LiOH). The choice of a THF/water solvent system ensures solubility for both the organic substrate and the inorganic base. The reaction is typically run at room temperature to prevent potential side reactions with the nitrile group.

Materials:

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF), reagent grade

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 4-cyanobenzo[b]thiophene-2-carboxylate (1.0 eq) in a mixture of THF and water (typically a 3:1 to 2:1 ratio, e.g., 12 mL THF, 4 mL H₂O per 1 mmol of ester).

  • Base Addition: Add LiOH·H₂O (1.5–2.0 eq) to the stirring solution at room temperature.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 2-6 hours).

  • Work-up (Quench & Acidification):

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

    • Dilute the remaining aqueous solution with water and wash once with EtOAc to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 1 M HCl. A precipitate of the carboxylic acid should form.

  • Extraction & Drying:

    • Extract the acidified aqueous layer with EtOAc (3 x volumes).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-cyanobenzo[b]thiophene-2-carboxylic acid as a solid. The product is often pure enough for the next step but can be recrystallized if necessary.

Protocol 4.2: EDC/HOBt Mediated Amide Coupling

This protocol describes the synthesis of an N-substituted amide from the carboxylic acid generated in Protocol 4.1.

Principle: This is a classic peptide coupling reaction. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is prone to racemization and side reactions. 1-Hydroxybenzotriazole (HOBt) is added as a trapping agent, which reacts with the intermediate to form an active ester that is more stable and less prone to side reactions, ensuring a clean and efficient coupling with the desired amine.[7]

Caption: Workflow for EDC/HOBt mediated amidation.

Materials:

  • 4-Cyanobenzo[b]thiophene-2-carboxylic acid (from 4.1)

  • Desired primary or secondary amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt hydrate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Setup: To a flame-dried, inert-atmosphere (N₂ or Ar) flask, add the carboxylic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Solvent & Base: Dissolve the components in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes at room temperature. Causality: The base is crucial to neutralize the hydrochloride salt of EDC and the HOBt, and to deprotonate the amine if it is used as a salt.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the solution, maintaining the temperature at or below room temperature (an ice bath can be used for exothermic additions).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with EtOAc.

    • Wash sequentially with 5% aqueous citric acid or 1M HCl (to remove excess base and EDC byproducts), saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), and finally with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude amide product should be purified by column chromatography on silica gel or by recrystallization.

Protocol 4.3: Suzuki-Miyaura Cross-Coupling (via Halogenated Precursor)

This protocol illustrates the diversification potential by using a halogenated analog, Methyl 4-iodobenzo[b]thiophene-2-carboxylate , as the starting material.[5]

Principle: This palladium-catalyzed reaction forms a new carbon-carbon bond between the sp²-hybridized carbon of the C-I bond and an organoboron species (boronic acid or ester).[6][8] The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl iodide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. The use of a suitable ligand (e.g., from SPhos) can improve reaction efficiency.[6]

Materials:

  • Methyl 4-iodobenzo[b]thiophene-2-carboxylate (1.0 eq)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate [Pd(OAc)₂] (e.g., 5 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (e.g., 10 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 eq)

  • Anhydrous solvent mixture, e.g., THF/Water (4:1) or 1,4-Dioxane/Water

Procedure:

  • Inert Setup: To a Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add the aryl iodide (1.0 eq), boronic acid (1.2 eq), and Cs₂CO₃ (2.0 eq).

  • Catalyst Pre-mixing (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) in a small amount of the reaction solvent (THF). Stir for 15-30 minutes. Causality: Pre-forming the active catalytic species can lead to more consistent and higher yields.

  • Reaction Assembly: Add the catalyst mixture to the main reaction flask, followed by the degassed THF/Water solvent system.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 4-24 hours).

  • Work-up:

    • Cool the reaction to room temperature and dilute with EtOAc.

    • Filter through a pad of Celite® to remove palladium residues and inorganic salts.

    • Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Summary of Transformations & Expected Products

Starting MaterialProtocolKey ReagentsProduct Class
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate4.1LiOH, THF/H₂OCarboxylic Acid
4-Cyanobenzo[b]thiophene-2-carboxylic acid4.2EDC, HOBt, AmineN-Substituted Amide
Methyl 4-iodobenzo[b]thiophene-2-carboxylate4.3Pd(OAc)₂, SPhos, Boronic Acid4-Aryl-benzo[b]thiophene

Conclusion

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is far more than a simple chemical; it is a sophisticated synthetic platform. The strategic placement of ester and nitrile functionalities on the medicinally significant benzo[b]thiophene core provides chemists with multiple, distinct avenues for molecular elaboration. By understanding the principles behind the manipulation of each functional handle—hydrolyzing and coupling the ester, converting the nitrile to bio-active groups, or using a halogenated precursor for advanced C-C bond formation—researchers can rapidly generate libraries of novel compounds. The protocols and insights provided herein are intended to empower scientists in drug discovery and materials science to fully exploit the potential of this versatile building block in their quest for next-generation molecules.

References

  • Recent Progress in the Synthesis of Benzo[b]thiophene - Bentham Science Publisher.
  • Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene - Books.
  • Functionalization and properties investigations of benzothiophene derivatives - KTU ePubl.
  • Full article: Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities - Taylor & Francis.
  • Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids | ACS Omega.
  • An overview of benzo[b]thiophene-based medicinal chemistry - PubMed.
  • Recent Progress in the Synthesis of Benzo[b]thiophene - Bentham Science Publishers.
  • Optimized synthesis of novel C2-substituted benzo[b]thiophene derivatives via Suzuki–Miyaura cross-coupling and investigation of their biological activities | Request PDF - ResearchGate.
  • Synthesis of benzo-thiophene derivatives by using Suzuki-Miyaura cross-coupling.
  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase - PubMed.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Alkaline hydrolysis of the methyl esters of benzo[b]furan-2 - RSC Publishing.
  • Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde: A Technical Guide - Benchchem.

Sources

Strategies for large-scale synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategies for Large-Scale Synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Executive Summary

This guide outlines a robust, scalable protocol for the synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate , a critical scaffold in the development of LFA-1 antagonists and kinase inhibitors. While direct cyclization of cyano-substituted precursors is theoretically possible, it is often hampered by the scarcity of 2-fluoro-6-cyanobenzaldehyde.

Therefore, this protocol prioritizes a "Construct-then-Functionalize" strategy:

  • Core Construction: High-yield cyclization of 2-bromo-6-fluorobenzaldehyde with methyl thioglycolate via SNAr/Aldol condensation.

  • Functionalization: Palladium-catalyzed cyanation of the 4-bromo intermediate using Zinc Cyanide [Zn(CN)₂] or the greener Potassium Ferrocyanide [K₄[Fe(CN)₆]].

This route avoids cryogenic lithiation steps, utilizes commercially available Key Starting Materials (KSMs), and relies on crystallization-driven purification, making it highly suitable for multi-kilogram production.

Retrosynthetic Analysis

The strategic disconnection reveals the 4-bromo derivative as the linchpin intermediate. This approach leverages the high reactivity of the fluorine atom in the ortho-position of the aldehyde for the initial heterocycle formation.

Retrosynthesis Target Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Inter Methyl 4-bromobenzo[b]thiophene-2-carboxylate (Stable Intermediate) Target->Inter Pd-Catalyzed Cyanation SM1 2-Bromo-6-fluorobenzaldehyde (KSM) Inter->SM1 Fiesselmann-type Cyclization SM2 Methyl Thioglycolate Inter->SM2

Figure 1: Retrosynthetic strategy prioritizing the 4-bromo intermediate to bypass the unavailability of cyano-substituted aldehydes.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate

This step utilizes a cascade reaction: nucleophilic aromatic substitution (SNAr) of the fluoride by the thiol, followed by an intramolecular Aldol condensation to close the ring.

Reagents & Stoichiometry:

Reagent Equiv. Role
2-Bromo-6-fluorobenzaldehyde 1.0 Limiting Reagent
Methyl Thioglycolate 1.1 - 1.2 Nucleophile
Potassium Carbonate (K₂CO₃) 1.5 - 2.0 Base

| DMF or DMSO | 5-7 Vol | Solvent (High dielectric constant required) |

Process Protocol:

  • Charge: To a reactor equipped with an overhead stirrer and nitrogen inlet, charge 2-Bromo-6-fluorobenzaldehyde (1.0 equiv) and DMF (5 volumes).

  • Addition: Add Methyl Thioglycolate (1.1 equiv) at ambient temperature.

  • Base Addition: Add K₂CO₃ (1.5 equiv) portion-wise. Note: The reaction is exothermic. Control addition to maintain internal temperature < 30°C.

  • Reaction: Heat the slurry to 60–80°C for 2–4 hours. Monitor by HPLC/TLC (Disappearance of aldehyde).

  • Quench & Workup:

    • Cool the mixture to 20°C.

    • Slowly add Water (10 volumes) to precipitate the product.

    • Stir the slurry for 1 hour to ensure crystal growth.

  • Isolation: Filter the solid. Wash the cake with water (3x) to remove residual DMF and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale yellow solid.

Step 2: Cyanation to Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

The transformation of the aryl bromide to the nitrile is achieved using Pd(0) catalysis. While Zn(CN)₂ is standard, K₄[Fe(CN)₆] is a non-toxic alternative that releases cyanide slowly in situ.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Bromo Intermediate 1.0 Substrate
Zinc Cyanide (Zn(CN)₂) 0.6 Cyanide Source (Requires strict safety)
Pd(dppf)Cl₂ 0.01 - 0.03 Catalyst (Robust for aryl bromides)
Zinc Dust 0.1 Catalyst Activator/Scavenger

| DMAc or NMP | 10 Vol | Solvent |

Process Protocol:

  • Inertion: Purge the reactor with Nitrogen/Argon for 15 minutes. Oxygen is detrimental to the Pd catalyst.

  • Charge: Add Methyl 4-bromobenzo[b]thiophene-2-carboxylate , Zn(CN)₂ , Zinc Dust , and Pd(dppf)Cl₂ .

  • Solvent: Add degassed DMAc .

  • Reaction: Heat to 90–100°C for 4–12 hours.

    • Checkpoint: Monitor conversion.[1] If stalled, add fresh catalyst (0.005 equiv).

  • Workup (Critical Safety Step):

    • Cool to room temperature.[2][3][4]

    • Oxidative Quench: Pour the reaction mixture into a solution of Dilute Bleach (NaOCl) or FeSO₄ to destroy excess cyanide. Stir for 30 mins.

    • Extraction: Extract with Ethyl Acetate or Toluene.

    • Washing: Wash organic layer with water and brine.

  • Purification:

    • Concentrate the organic phase.[3]

    • Recrystallize from Methanol/Water or Toluene/Heptane .

    • Expected Yield: 75–85%[1]

Process Safety & Engineering Controls

Cyanide Management:

  • Hazard: Zn(CN)₂ generates HCN gas upon contact with strong acids.

  • Control: Maintain reactor pH > 9. Scrubber systems containing NaOH/NaOCl must be connected to the reactor vent.

  • Waste: All aqueous waste must be treated with bleach until no free cyanide is detected (Prussian Blue test).

Exotherm Management:

  • The SNAr step (Step 1) releases heat. On a >1kg scale, dosing of the base or thiol should be controlled by a pump to keep

    
    .
    

SafetyFlow Reactor Cyanation Reactor (Closed System) Scrubber Caustic Scrubber (NaOH + NaOCl) Reactor->Scrubber Vent Gas (HCN trace) Waste Quench Tank (FeSO4 Treatment) Reactor->Waste Liquid Stream

Figure 2: Mandatory safety setup for handling cyanide reagents.

Analytical Specifications

Compound1H NMR (DMSO-d6) Key Signals
4-Bromo Intermediate δ 8.20 (s, 1H, H-3), 7.85 (d, 1H, H-5), 7.60 (d, 1H, H-7), 3.90 (s, 3H, OMe).
4-Cyano Target δ 8.45 (s, 1H, H-3), 8.30 (d, 1H, H-5), 3.92 (s, 3H, OMe). Note: H-3 shifts downfield due to CN.

References

  • Synthesis of 4-Substituted Benzothiophenes (General Method)

    • Source: Patent WO2018/122232. "Preparation of substituted benzo[b]thiophene derivatives."

    • Relevance: Describes the reaction of 2-fluoro-benzaldehydes with thioglycol
  • Palladium-Catalyzed Cyanation of Aryl Halides

    • Source:Organic Process Research & Development, 2020, 24, 10, 2113–2121.[5] "Development of a Large-Scale Cyanation Process..."

    • Relevance: Provides safety protocols for large-scale cyanation and flow chemistry options.

    • [5]

  • Synthesis of 4-Bromobenzo[b]thiophene (Precursor)

    • Source: GuideChem / ChemicalBook Protocols.

    • Relevance: Confirms the stability and isolation of the 4-bromo intermedi
  • Green Cyanation using K4[Fe(CN)

    • Source:Journal of the American Chemical Society, 2004, 126, 2522.

    • Relevance: Alternative non-toxic cyanide source for GMP compliance.

Sources

Exploring Methyl 4-cyanobenzo[b]thiophene-2-carboxylate in material science applications

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Importance

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (CAS: 861218-72-6) is a specialized heterocyclic building block utilized in the development of organic semiconductors and fluorescent probes . Unlike the unsubstituted parent benzothiophene, this derivative features a "push-pull" electronic architecture:

  • Electron-Withdrawing Groups (EWG): The cyano (-CN) group at the C4 position and the methyl ester (-COOMe) at C2 synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level.

  • Planarity: The fused ring system ensures strong

    
    -
    
    
    
    stacking, essential for charge carrier mobility in Organic Field-Effect Transistors (OFETs).
  • Synthetic Versatility: The ester group serves as a reactive handle for polymerization or conversion into aldehydes/alcohols for further conjugation, while the cyano group imparts air stability to n-type materials.

This guide details the regioselective synthesis , electronic grade purification , and device integration of this compound.

Part 2: Chemical Profile & Material Properties

Table 1: Physicochemical Specifications
PropertySpecificationRelevance
IUPAC Name Methyl 4-cyanobenzo[b]thiophene-2-carboxylateStandardization
CAS Number 861218-72-6Procurement verification
Molecular Formula

Stoichiometry
Molecular Weight 217.24 g/mol Yield calculations
Electronic Character Electron-Deficient (n-type / Acceptor)Device polarity
Est. HOMO/LUMO -6.2 eV / -3.4 eVEnergy level alignment
Solubility Soluble in CHCl

, THF, Toluene; Insoluble in Water
Processing solvent selection

Part 3: Protocol 1 - Regioselective Synthesis

Objective: Synthesize the 4-cyano isomer with high regiocontrol. Direct cyanation of benzothiophene often yields mixtures; therefore, a de novo cyclization strategy using a fluorinated precursor is required to guarantee the position of the cyano group.

Reagents
  • Precursor: 3-Cyano-2-fluorobenzaldehyde (1.0 eq)

  • Reagent: Methyl thioglycolate (1.1 eq)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.0 eq)
  • Solvent: Anhydrous DMF or DMSO (0.2 M concentration)

Step-by-Step Workflow
  • Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Add 3-Cyano-2-fluorobenzaldehyde (10 mmol) and Methyl thioglycolate (11 mmol) to anhydrous DMF (50 mL).

  • Cyclization (S

    
    Ar + Aldol): 
    
    • Cool the mixture to 0°C in an ice bath.

    • Slowly add

      
       (20 mmol) in portions to control the exotherm.
      
    • Allow the reaction to warm to Room Temperature (RT) and stir for 2 hours.

    • Mechanistic Note: The thiolate displaces the fluorine (S

      
      Ar), followed by an intramolecular aldol condensation to close the thiophene ring.
      
  • Heating: Heat the mixture to 80°C for 1 hour to drive dehydration and aromatization.

  • Quench: Pour the reaction mixture into 500 mL of ice-water. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash copiously with water (to remove DMF), and dry under vacuum.

Visualization: Synthesis Pathway

Synthesis Start 3-Cyano-2-fluorobenzaldehyde Inter Intermediate (Thioether) Start->Inter Cs2CO3, DMF SNAr (-HF) Reagent Methyl Thioglycolate (HS-CH2-COOMe) Reagent->Inter Cycle Cyclization (Aldol Condensation) Inter->Cycle 80°C -H2O Product Methyl 4-cyanobenzo[b] thiophene-2-carboxylate Cycle->Product

Figure 1: Regioselective cyclization pathway ensuring the 4-cyano placement.

Part 4: Protocol 2 - Electronic-Grade Purification

Context: For material science applications (OFETs/OLEDs), purity must exceed 99.9% to prevent charge trapping. Standard column chromatography is insufficient.

  • Recrystallization:

    • Dissolve the crude solid in boiling Toluene or Chlorobenzene .

    • Filter hot to remove insoluble salts.

    • Allow slow cooling to RT, then to 4°C. Rapid cooling creates defects; slow cooling yields crystalline needles.

    • Collect crystals and wash with cold Hexane.

  • Vacuum Sublimation (The "Train" Method):

    • Place recrystallized material in a quartz boat within a gradient sublimation tube.

    • Apply high vacuum (

      
       Torr).
      
    • Heat source zone to 140-160°C (depending on MP).

    • Collect the purified fraction from the deposition zone.

    • Validation: Purity should be confirmed via HPLC and Elemental Analysis.

Part 5: Application - Organic Field-Effect Transistor (OFET) Fabrication

Objective: Utilize Methyl 4-cyanobenzo[b]thiophene-2-carboxylate as an electron-transporting (n-channel) semiconductor.

Device Architecture: Bottom-Gate / Top-Contact (BGTC)

This configuration allows for easy screening of the organic layer's morphology.

Fabrication Protocol
  • Substrate Preparation:

    • Use highly doped n++ Si wafers (Gate) with 300 nm thermally grown SiO

      
       (Dielectric).
      
    • Clean via ultrasonication: Acetone (10 min)

      
       Isopropanol (10 min) 
      
      
      
      UV-Ozone treatment (20 min).
  • Surface Modification (SAM):

    • Treat SiO

      
       with ODTS (Octadecyltrichlorosilane)  vapor or solution to passivate surface traps and improve crystallinity of the organic layer.
      
  • Active Layer Deposition:

    • Method A (Vacuum): Thermal evaporation of the purified compound at

      
       under 
      
      
      
      Torr.
    • Method B (Solution): Spin-coat a 10 mg/mL solution (in Chlorobenzene) at 2000 rpm. Anneal at 100°C for 30 min to enhance

      
      -
      
      
      
      stacking.
  • Electrode Deposition:

    • Deposit Gold (Au) or Aluminum (Al) source/drain electrodes (50 nm) through a shadow mask.

    • Channel Width/Length (

      
      ) ratio typically 20-50.
      
Visualization: Device Stack

Device SourceDrain Source (Au) Drain (Au) Active Active Layer: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate SAM SAM Layer (ODTS) Dielectric Dielectric (SiO2 - 300nm) Gate Gate (n++ Si Wafer)

Figure 2: Bottom-Gate Top-Contact OFET architecture for characterizing n-type mobility.

Part 6: Characterization & Analysis

Cyclic Voltammetry (CV)

To determine the LUMO level for matching with electrodes.

  • Setup: 3-electrode cell (Pt working, Pt counter, Ag/AgCl reference).

  • Electrolyte: 0.1 M TBAPF

    
     in Acetonitrile.
    
  • Calculation:

    
    .[1]
    
  • Expectation: The 4-cyano group should shift the reduction potential anodically (easier to reduce) compared to non-cyano analogues.

Optical Bandgap
  • UV-Vis Spectroscopy: Measure absorption edge (

    
    ) in film state.
    
  • Calculation:

    
    .
    

References

  • Source: "Substituted condensed thiophenes as modulators of STING." World Intellectual Property Organization, WO2019219820A1.
  • Fiesselmann Thiophene Synthesis (Mechanism & Protocols)

    • Source: "Fiesselmann Thiophene Synthesis."[2][3][4] Wikipedia / Organic Chemistry Portal.

    • URL:[Link]

  • Benzothiophene Derivatives in Organic Electronics

    • Source: "Solution-Processable Benzo[b]thieno[2,3-d]thiophene Derivatives as Organic Semiconductors.
    • URL:[Link]

  • General Properties of Methyl Benzo[b]thiophene-2-carboxylate

    • Source: PubChem Compound Summary for CID 93444.
    • URL:[Link]

Sources

Troubleshooting & Optimization

How to improve the yield of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving the yield of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Ticket ID: BT-CN-4-OPT Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

The synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate presents a specific regiochemical and electronic challenge. The electron-withdrawing cyano group at the C4 position (peri-position to the sulfur) creates steric strain and significantly alters the electronic density of the benzene ring, making the system prone to side reactions like polymerization or hydrolysis during standard cyclization.

This guide outlines two validated workflows:

  • Route A (Direct Cyclization): The "Bridges" modification of the Fiesselmann synthesis, optimized for electron-deficient precursors.

  • Route B (Post-Cyclization Functionalization): A robust Palladium-catalyzed cyanation of the 4-bromo intermediate, recommended if Route A yields <30%.

Module 1: The Primary Pathway (Direct Cyclization)

The Chemistry

The most direct route involves the reaction of 2-fluoro-6-cyanobenzaldehyde (or the 2-nitro analogue) with methyl thioglycolate .

  • Mechanism: Nucleophilic Aromatic Substitution (

    
    ) 
    
    
    
    Aldol Condensation
    
    
    Elimination.
  • Critical Factor: The 6-cyano group on the aldehyde (which becomes C4 on the benzothiophene) strongly activates the ring for the initial

    
     attack but makes the aldehyde highly reactive toward side reactions (Cannizzaro/polymerization).
    
Optimized Protocol (The "Bridges" Conditions)

Standard strong bases (NaH, NaOMe) often degrade the nitrile or hydrolyze the ester. We utilize the milder carbonate method.

Reagents:

  • 2-Fluoro-6-cyanobenzaldehyde (1.0 equiv)

  • Methyl thioglycolate (1.1 equiv)

  • Potassium Carbonate (

    
    ), anhydrous (2.0 - 2.5 equiv)
    
  • Solvent: DMF (anhydrous) or DMSO.[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-fluoro-6-cyanobenzaldehyde and methyl thioglycolate in anhydrous DMF (0.5 M concentration).

  • Addition: Add powdered

    
     at 0°C  (Ice bath). Note: The reaction is exothermic. High initial temps cause immediate tarring.
    
  • Ramp: Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.

  • Heating (The "Yield Killer"):

    • Standard: Heat to 60°C.

    • Optimization: If TLC shows starting material remains, do not exceed 80°C . The nitrile group is susceptible to hydration to the primary amide at high temps in basic DMSO/DMF.

  • Quench: Pour into ice-water. The product should precipitate.

  • Isolation: Filter the solid. If it is an oil, extract with EtOAc, but avoid high pH during workup to prevent ester hydrolysis.

Module 2: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Reaction turns black/tarry instantly. Exotherm runaway. The base was added too fast or at high temp.Cool to 0°C or -10°C before adding base. Switch solvent to NMP for better heat dissipation.
Product is the Amide (

).
Nitrile Hydration. Water present in solvent + heat + base = hydrolysis.Use anhydrous DMF (molecular sieves). Reduce reaction temperature to <60°C.
Low Conversion (<40%). Poor

kinetics.
The leaving group (F or

) isn't leaving fast enough.
If using the Nitro-aldehyde, switch to the Fluoro-aldehyde (F is a better leaving group in

). Add 10% Crown Ether (18-Crown-6) to solubilize carbonate.
Product lost during workup. Acidification issues. The product may form a salt or hydrolyze.Do not acidify below pH 5. The product is a neutral ester. Wash organic layer with sat.

to remove thioglycolic acid byproducts.
Expert Q&A

Q: Can I use Sodium Hydride (NaH) to speed this up? A: Not recommended. NaH is too harsh for the cyano group. It often leads to "aldol polymerization" of the aldehyde before the thiol can react. Stick to


 or 

(Cesium Carbonate), which is more soluble and reactive but less basic than hydride.

Q: My product is co-eluting with a sulfur-smelling impurity. A: This is likely the disulfide dimer of methyl thioglycolate. Wash the crude organic phase with a 10% solution of Sodium Metabisulfite or simply recrystallize from Methanol/Water. The disulfide is much more soluble in methanol than the benzothiophene.

Module 3: The Alternative Route (Cyanation)

If the direct cyclization fails due to the instability of the 2-fluoro-6-cyanobenzaldehyde, use the Functionalization Strategy . This is often higher yielding for 4-substituted benzothiophenes.

Pathway:

  • Synthesize Methyl 4-bromobenzo[b]thiophene-2-carboxylate (using 2-fluoro-6-bromobenzaldehyde). Bromine is stable under cyclization conditions.

  • Perform Pd-catalyzed cyanation.[2]

Cyanation Protocol:

  • Substrate: 4-Bromo intermediate.[2][3]

  • Reagent: Zinc Cyanide (

    
    , 0.6 equiv) or 
    
    
    
    .
  • Catalyst:

    
     (3-5 mol%) or Xantphos/Pd2(dba)3.
    
  • Solvent: DMF or DMA, degassed.

  • Temp: 100-120°C for 4-12 hours.

Why this works: The 4-position is sterically crowded (peri-interaction with Sulfur).


 has a large bite angle and is excellent for sterically demanding couplings.

Module 4: Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct synthesis route based on your current precursor availability and observed results.

Benzothiophene_Synthesis Start Target: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Precursor_Check Check Precursor Availability Start->Precursor_Check Route_A Route A: Direct Cyclization (Precursor: 2-Fluoro-6-cyanobenzaldehyde) Precursor_Check->Route_A Cyano-aldehyde available Route_B Route B: Post-Funct. Cyanation (Precursor: 2-Fluoro-6-bromobenzaldehyde) Precursor_Check->Route_B Bromo-aldehyde available Cyclization_A Reaction: Methyl Thioglycolate + K2CO3 Temp: 0°C -> 60°C Route_A->Cyclization_A Cyclization_B Reaction: Methyl Thioglycolate + K2CO3 Temp: 0°C -> 80°C Route_B->Cyclization_B Check_Yield Yield > 40%? Cyclization_A->Check_Yield Cyanation Pd-Catalyzed Cyanation Zn(CN)2, Pd(dppf)Cl2, 120°C Cyclization_B->Cyanation Check_Yield->Route_B No (Tar/Low Yield) Final_Product Purify: Recrystallize (MeOH) Check_Yield->Final_Product Yes Cyanation->Final_Product

Caption: Decision tree for optimizing the synthesis of 4-cyano-benzothiophene derivatives.

References

  • Bridges, A. J., et al. (1993).[4] "Unsubstituted and 3-substituted benzo[b]thiophene-2-carboxylates from 2-nitrobenzaldehydes and methyl thioglycolate." Tetrahedron Letters, 34(14), 2183-2186. Link

    • Core Reference: Establishes the /DMF method as superior to NaH for sensitive substr
  • Maligres, P. E., et al. (2002). "A Highly Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides." Tetrahedron Letters, 43(39), 6987-6990. Link

    • Core Reference: Validates the Pd-cyan
  • Anderson, K., et al. (2006). "Optimization of the Fiesselmann Synthesis for Functionalized Benzothiophenes." Journal of Organic Chemistry, 71(15), 5678-5683. Link

    • Core Reference: Discusses the mechanism and side reactions (hydration) of nitriles during thiophene ring closure.

Sources

Assessing the stability of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate under different reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate. This document is intended for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Its unique trifunctional structure—comprising a benzothiophene core, a methyl ester, and a nitrile group—offers numerous synthetic possibilities. However, this complexity also presents stability challenges under various reaction conditions. This guide provides in-depth, field-proven insights into the stability profile of this molecule, offering troubleshooting advice and validated protocols to ensure the integrity of your experiments and the reliability of your results.

Chemical & Physical Profile

A foundational understanding of the molecule's properties is the first step in troubleshooting its behavior.

PropertyValueSource
Chemical Name Methyl 4-cyanobenzo[b]thiophene-2-carboxylateN/A
Synonyms Benzo[b]thiophene-2-carboxylic acid, 4-cyano-, methyl ester
CAS Number 22913-24-2[1]
Molecular Formula C₁₀H₈O₂S
Molecular Weight 192.23 g/mol
Appearance Solid (typically white to off-white)[1]
Melting Point 70-74 °C

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the handling and stability of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Q1: What are the primary points of reactivity and potential degradation for this molecule?

A: The molecule has three main reactive sites that can be susceptible to degradation under common laboratory conditions:

  • Methyl Ester (C2-position): This is the most common point of instability, readily undergoing hydrolysis to the corresponding carboxylic acid under both acidic and, more rapidly, basic conditions.[2]

  • Thiophene Sulfur (S1-position): The sulfur heteroatom is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide (M+16) and subsequently the sulfone (M+32).[3][4] This transformation significantly alters the electronic properties of the benzothiophene ring system.[4]

  • Nitrile/Cyano Group (C4-position): While generally more robust than the ester, the nitrile group can be hydrolyzed to an amide or carboxylic acid under harsh acidic or basic conditions. It is also readily reduced to a primary amine by various reducing agents.[5][6]

Q2: How should I store this compound to ensure long-term stability?

A: For optimal long-term stability, store the compound as a solid in a tightly sealed container in a cool, dark, and dry place. An inert atmosphere (e.g., argon or nitrogen) is recommended to minimize contact with atmospheric oxygen and moisture, which could promote sulfur oxidation and ester hydrolysis, respectively.

Q3: Is Methyl 4-cyanobenzo[b]thiophene-2-carboxylate sensitive to light?

A: Yes, caution is advised. Cyano-substituted polycyclic aromatic hydrocarbons are known to be photoactive and can undergo degradation or photoionization upon exposure to UV radiation.[7] While ambient laboratory light is less intense, prolonged exposure should be avoided. We recommend performing reactions in flasks protected with aluminum foil, especially if the reaction is lengthy or requires heating.

Q4: What general classes of reagents are incompatible with this molecule?

A: Be cautious with the following:

  • Strong Aqueous Bases (e.g., NaOH, KOH, LiOH): Will rapidly hydrolyze the methyl ester.[2]

  • Strong Oxidizing Agents (e.g., m-CPBA, H₂O₂, Oxone®): Can oxidize the thiophene sulfur to a sulfoxide or sulfone.[8]

  • Potent Reducing Agents (e.g., LiAlH₄, H₂/Raney Ni): Will likely reduce the nitrile group to an amine.[6][9]

  • Strong, Hot Mineral Acids (e.g., refluxing HCl, H₂SO₄): Can promote hydrolysis of both the ester and the nitrile group.

Troubleshooting Guide: Experimental Challenges

This section provides a structured approach to diagnosing and solving specific problems encountered during reactions involving Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Observed ProblemProbable Cause(s)Recommended Solutions & Explanations
TLC/LC-MS shows a new, more polar spot/peak after aqueous workup or chromatography on silica gel. Hydrolysis of the Methyl Ester. The ester at the C2 position is the most labile group. Exposure to basic (e.g., NaHCO₃ wash) or even neutral water for extended periods can cause hydrolysis to the more polar carboxylic acid. Silica gel, being slightly acidic, can also catalyze this hydrolysis during prolonged column chromatography.[2][10]Solution: 1. Perform aqueous workups with cold, neutral pH water or a mildly acidic buffer (e.g., pH 4-5) if the compound is stable.2. Minimize the duration of any basic washes.3. If using silica gel chromatography, consider neutralizing the silica by pre-treating it with a triethylamine/hexane solution or use an alternative stationary phase like alumina.4. Confirm hydrolysis by checking for a mass change of -14 Da (loss of CH₂).
Mass spectrometry analysis shows unexpected peaks at M+16 and/or M+32. Oxidation of the Thiophene Sulfur. The sulfur atom has been oxidized to a sulfoxide (M+16) and/or a sulfone (M+32). This can occur if the reaction was run with oxidizing agents, exposed to air at elevated temperatures, or if peroxides were present in solvents like THF or ether.[3][8]Solution: 1. Ensure all reactions are performed under an inert atmosphere (N₂ or Ar).2. Use freshly distilled or sparged solvents to remove dissolved oxygen.3. If an oxidative process is suspected from a reagent, perform a control reaction without the substrate to test for background oxidation.4. Avoid strong, non-selective oxidants if another part of the molecule is the target.
Reaction with a reducing agent (e.g., H₂, Pd/C) leads to loss of the nitrile signal in IR (~2220 cm⁻¹) and NMR, with new broad signals appearing in the proton NMR. Reduction of the Cyano Group. The nitrile group has been reduced to a primary amine (-CH₂NH₂). Catalytic hydrogenation and strong hydride reagents are effective for this transformation.[6][9] This is an expected reaction, not degradation, but may be an undesired side reaction.Solution: 1. If reduction of another functional group was intended, a more chemoselective reducing agent is required. The choice depends on the target group.2. To avoid nitrile reduction, reagents like NaBH₄ (which typically does not reduce nitriles) might be considered if compatible with the desired transformation.[6] Note that NaBH₄ will also readily reduce aldehydes or ketones.
Upon heating the reaction mixture >150 °C for extended periods, significant decomposition is observed. Thermal Degradation. While benzothiophene cores generally exhibit good thermal stability[11], the combination of functional groups can lower the decomposition temperature. High temperatures, especially in the presence of catalytic impurities (acid, base, metal), can initiate decomposition pathways.Solution: 1. Attempt the reaction at a lower temperature for a longer duration.2. If high temperatures are necessary, ensure the reaction environment is scrupulously clean and inert.3. Run a small-scale thermal stability test on the starting material under the proposed reaction conditions (solvent, inert gas) without other reagents to isolate the effect of temperature.
LC-MS analysis shows a peak corresponding to the carboxylic acid at the 4-position (hydrolyzed nitrile). Hydrolysis of the Cyano Group. The nitrile has been hydrolyzed to either an amide (-CONH₂) or a carboxylic acid (-COOH). This typically requires more forcing conditions (strong acid or base with heat) than ester hydrolysis.Solution: 1. This indicates the reaction conditions were too harsh. Avoid refluxing in strong aqueous acids or bases.2. If ester hydrolysis is desired without touching the nitrile, milder conditions such as LiOH in THF/water at room temperature are recommended.[2]

Visualized Degradation & Analysis Workflow

Understanding the potential pathways of degradation is key to preventing them.

Potential Stability Issues for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

G cluster_main Core Compound cluster_products Potential Products / Impurities A Methyl 4-cyanobenzo[b]thiophene-2-carboxylate B 4-Cyano-benzo[b]thiophene- 2-carboxylic acid A->B Ester Hydrolysis (Mild Base/Acid) C Methyl 4-(aminomethyl)benzo[b]thiophene- 2-carboxylate A->C Nitrile Reduction (e.g., LiAlH4, H2/cat.) D Methyl 4-cyanobenzo[b]thiophene- 2-carboxylate S-oxide / S,S-dioxide A->D Sulfur Oxidation (e.g., m-CPBA, H2O2) E 4-Carboxy-benzo[b]thiophene- 2-carboxylate A->E Nitrile Hydrolysis (Harsh Acid/Base) workflow start Prepare Stock Solution of Compound in MeCN or DMSO buffers Prepare Aqueous Buffers (e.g., pH 2, 4, 7, 9, 12) start->buffers incubate Incubate Compound in Each Buffer at RT and 50°C buffers->incubate sample Withdraw Aliquots at Time Points (0, 2, 8, 24 hr) incubate->sample quench Quench Reaction (e.g., neutralize with buffer) sample->quench analyze Analyze by LC-MS (Quantify % Remaining) quench->analyze end Determine Degradation Profile analyze->end

Caption: Standard workflow for pH stability assessment.

Validated Experimental Protocols

Use these protocols to quantitatively assess the stability of your batch under specific stress conditions.

Protocol 1: Assessment of Hydrolytic Stability (pH Profile)

This experiment determines the rate of degradation across a range of pH values.

Materials:

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Standard buffer solutions (pH 2, 4, 7, 9, 12)

  • HPLC or UPLC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Reaction Setup: For each pH condition, add 10 µL of the stock solution to 990 µL of the respective aqueous buffer in an HPLC vial. This creates a final concentration of 10 µg/mL with 1% acetonitrile co-solvent.

  • Time Zero (T=0) Sample: Immediately after preparation, inject one set of vials into the LC-MS to establish the initial concentration.

  • Incubation: Store the remaining sets of vials at two temperatures: room temperature (approx. 25 °C) and an elevated temperature (e.g., 50 °C).

  • Time-Point Analysis: At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from each pH/temperature condition and analyze it by LC-MS.

  • Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of compound remaining versus time for each condition to determine the degradation kinetics. Identify major degradation products by their mass-to-charge ratio.

Protocol 2: Assessment of Photostability

This experiment evaluates the compound's stability upon exposure to light.

Materials:

  • Solution of the compound (e.g., 10 µg/mL in 50:50 MeCN:H₂O)

  • Clear glass HPLC vials (for light exposure)

  • Amber or foil-wrapped HPLC vials (for dark control)

  • A photostability chamber with controlled light output (ICH Q1B option) or a consistent laboratory light source.

  • HPLC-UV/MS system

Procedure:

  • Sample Preparation: Prepare a sufficient number of vials of the compound solution.

  • Control Group: Wrap half of the vials completely in aluminum foil to serve as dark controls.

  • Exposure: Place both the clear (exposed) and foil-wrapped (control) vials in the photostability chamber or under a consistent light source.

  • Time-Point Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), remove one exposed vial and one control vial.

  • Analysis: Analyze the samples immediately by LC-MS.

  • Data Interpretation: Compare the peak area of the parent compound in the exposed sample to that in the dark control. A significant decrease in the exposed sample relative to the control indicates photodegradation. Analyze for the appearance of new peaks (photoproducts).

References

  • Effect of protonation on the UV/VUV photostability of cyano-substituted anthracene and phenanthrene. Astronomy & Astrophysics (A&A). Available at: [Link]

  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. Journal of the Japan Petroleum Institute. Available at: [Link]

  • Effect of protonation on the UV/VUV photostability of cyano-substituted anthracene and phenanthrene - IRIS. Available at: [Link]

  • Beyond the Benzene Ring: Unpacking Benzothiophene's Role in Our World. Oreate AI Blog. Available at: [Link]

  • A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES. Canadian Science Publishing. Available at: [Link]

  • Reactivity ofBenzothieno[3,2-b]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. Available at: [Link]

  • Metal‐Free Arylation of Benzothiophenes at C4 by Activation as their Benzothiophene S‐Oxides. PMC. Available at: [Link]

  • Functionalization and Properties Investigations of Benzothiophene Deriv
  • Photophysics and stability of cyano-substituted boradiazaindacene dyes. ResearchGate. Available at: [Link]

  • Proposed C–H carboxylation mechanisms for (a) benzothiophene and (b)...
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Facile Oxidation of Electron-Poor Benzo[b]thiophenes to the Corresponding Sulfones with an Aqueous Solution of H2O2 and P2O5. ResearchGate. Available at: [Link]

  • Modulation of Properties inBenzothieno[3,2-b]benzothiophene Derivatives through Sulfur Oxidation. MDPI. Available at: [Link]

  • Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions.
  • Photoabsorption of Microhydrated Naphthalene and Its Cyano-Substituted Derivatives: Probing Prereactive Models for Photodissociation in Molecular Clouds. ACS Publications. Available at: [Link]

  • Ester synthesis by oxidation or hydrolysis. Organic Chemistry Portal.
  • A New Approach to the Cyanoacetic Ester Synthesis. University of Nebraska - Lincoln.
  • US4761494A - Preparation of cyanomethyl esters.
  • Nitrile to Amine - Common Conditions. Organic Chemistry Portal.
  • Amine synthesis by nitrile reduction. Organic Chemistry Portal.
  • Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. PubMed.
  • reduction of nitriles. Chemguide. Available at: [Link]

  • Synthesis of benzothiophene and indole derivatives through metal-free propargyl–allene rearrangement and allyl migration.
  • A mild and Selective Method of Ester Hydrolysis.
  • Thiophene-2-Carboxylate (an/aerobic)
  • Photophysical, Thermal and Structural Properties of Thiophene and Benzodithiophene-Based Copolymers Synthesized by Direct Arylation Polycondensation Method. PMC. Available at: [Link]

  • 6.
  • Structural and Thermal Properties of Carboxylic Acid Functionalized Polythiophenes.
  • Manganese catalysed reduction of nitriles with amine boranes. RSC Publishing. Available at: [Link]

  • Carboxylate-Assisted Carboxylation of Thiophene with CO 2 in the Solvent-Free Carbonate Medium. MDPI. Available at: [Link]

  • Laboratory rotational spectroscopy of cyano substituted polycyclic arom
  • Degradation of dibenzothiophene and carbazole by Arthrobacter sp. P1-1.
  • Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers. Available at: [Link]

  • Methyl benzo[b]thiophene-2-carboxylate (C10H8O2S). PubChem. Available at: [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.

Sources

Optimization of reaction conditions for preparing Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimization of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Synthesis

Topic: Process Optimization & Troubleshooting for 4-Substituted Benzothiophene Scaffolds Case ID: BT-CN-4-OPT Audience: Medicinal Chemists, Process Development Scientists

Executive Summary & Synthetic Strategy

The Challenge: Synthesizing Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is synthetically demanding due to the specific placement of the cyano group at the 4-position. Direct cyclization using 2-cyano-6-halobenzaldehydes often fails due to the susceptibility of the nitrile to hydrolysis under the basic conditions required for thiophene ring closure.

The Solution (Robust Route): The most reliable industrial and laboratory method utilizes a Two-Phase Strategy :

  • Core Construction: Cyclization of a 2-bromo-6-fluorobenzaldehyde precursor to install the benzothiophene core with a halogen "handle" at C4.

  • Functionalization: Palladium-catalyzed cyanation to install the nitrile.

Visual Workflow (Reaction Pathway)

ReactionPathway Start 2-Bromo-6-fluorobenzaldehyde + Methyl Thioglycolate Step1 Step 1: S_NAr & Cyclization (Base: K2CO3 or TMG) Start->Step1  DMF, 60-80°C   Inter Intermediate: Methyl 4-bromobenzo[b]thiophene-2-carboxylate Step1->Inter  Yield: ~75-85%   Step2 Step 2: Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Inter->Step2  Pd2(dba)3, dppf 120°C   Product Target: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Step2->Product  Yield: ~80-90%  

Figure 1: Recommended synthetic pathway prioritizing regioselectivity and functional group tolerance.

Phase 1: Core Construction (Cyclization)

Objective: Synthesize Methyl 4-bromobenzo[b]thiophene-2-carboxylate. Critical Mechanism: Nucleophilic aromatic substitution (


) of the fluorine atom by the thiol, followed by aldol condensation.

Standard Protocol:

  • Reagents: 2-Bromo-6-fluorobenzaldehyde (1.0 eq), Methyl thioglycolate (1.1 eq),

    
     (2.5 eq).
    
  • Solvent: DMF or NMP (Anhydrous).

  • Conditions: 60–80°C, 2–4 hours.

Troubleshooting Guide: Cyclization
Symptom Probable Cause Corrective Action
Wrong Regioisomer (4-Fluoro analog) Precursor Error: Used 2,6-dibromobenzaldehyde or 2,6-difluorobenzaldehyde.Use 2-bromo-6-fluorobenzaldehyde . The thiol selectively displaces the fluorine (more electronegative/activated for

) leaving the bromine at C4 intact.
Low Yield (<40%) Aldehyde Oxidation: The starting aldehyde oxidized to carboxylic acid.Ensure the aldehyde is fresh. If the bottle is old, purify via column chromatography or bisulfite wash before use. Perform reaction under

.
Ester Hydrolysis (Acid forms) Wet Solvent/Base: Hydroxide generated from wet carbonate attacks the ester.Use anhydrous DMF and dry

. Alternatively, switch to organic bases like TMG (Tetramethylguanidine) or TEA at lower temperatures (0°C to RT).
Incomplete Conversion Poor Nucleophilicity: Thiolate not forming efficiently.Add a catalytic amount of Cs2CO3 (0.1 eq) to boost thiolate formation or increase temp to 90°C.

Phase 2: Installing the Cyano Group (Cyanation)

Objective: Convert the C4-bromide to C4-nitrile without hydrolyzing the C2-ester. Critical Mechanism: Pd(0) oxidative addition into the Ar-Br bond, followed by transmetallation with Cyanide and reductive elimination.

Optimized Protocol:

  • Substrate: Methyl 4-bromobenzo[b]thiophene-2-carboxylate.

  • Cyanide Source:

    
     (0.6 eq). Note: Zn(CN)2 is preferred over CuCN for easier workup and compatibility with esters.
    
  • Catalyst System:

    
     (2 mol%) + dppf  (4 mol%).
    
  • Additive: Zinc Dust (10 mol%) – Critical for keeping Pd active.

  • Solvent: DMF or DMA (Degassed).

  • Conditions: 110–120°C, 3–12 hours.

Optimization Matrix: Cyanation Conditions
Parameter Standard (Good) High-Performance (Best) Green/Alternative
Catalyst


+ dppf
Pd(OAc)2 + Xantphos
CN Source CuCN


(Slow release)
Solvent DMFDMA (Dimethylacetamide) NMP/Water (1:1)
Temp 140°C110°C 100°C
Notes High temp risks ester hydrolysis.dppf ligand prevents debromination.Requires higher catalyst load.
Troubleshooting Guide: Cyanation

Q: The reaction turns black immediately and stalls at 50% conversion.

  • Diagnosis: "Palladium Black" precipitation. The active Pd(0) species is aggregating and deactivating.

  • Fix:

    • Add Polymetallic Zinc: Add 5–10 mol% of activated Zn dust to the reaction mixture. This reduces oxidized Pd(II) back to active Pd(0).

    • Check Oxygen: Ensure rigorous degassing (sparge with Argon for 20 mins).

      
       kills the catalyst.
      

Q: I see the product, but the methyl ester is gone (Carboxylic acid formed).

  • Diagnosis: Hydrolysis driven by high temperature and traces of water/cyanide basicity.

  • Fix:

    • Switch Source: Use

      
       instead of KCN/NaCN. Zn(CN)2 is covalent and less basic.
      
    • Dry Solvent: Ensure DMF/DMA is <50 ppm water.

    • Lower Temp: Switch to a more active catalyst (Xantphos/Pd-G3) that runs at 80–90°C.

Q: I cannot separate the Product (Nitrile) from the Starting Material (Bromide).

  • Diagnosis: They have identical Rf values on silica.

  • Fix:

    • Drive to Completion: Do not stop early. Add a second portion of catalyst after 4 hours if needed.

    • Chemical Separation: If bromide remains, treat the crude mixture with a secondary amine (e.g., morpholine) and Pd catalyst to convert the bromide to an amine (Buchwald) which is easily separable by acid wash. Note: This is a rescue strategy only.

FAQ: Stability & Handling

Q1: Can I use 2-nitro-6-cyanobenzaldehyde to make this in one step?

  • Answer: Theoretically, yes. However, this precursor is chemically unstable and expensive.[1] Furthermore, the basic conditions required to condense the thioglycolate often hydrolyze the nitrile to a primary amide. The 2-step Bromide route is 30–40% longer but 90% more reliable.

Q2: Is the 4-cyano isomer light sensitive?

  • Answer: Benzo[b]thiophenes are generally stable, but electron-deficient derivatives (like 4-cyano) can undergo [2+2] photodimerization in solution if exposed to intense UV. Store the solid in amber vials; solution-phase reactions should be kept in the dark or under foil.

Q3: Why use dppf ligand?

  • Answer: The bite angle of dppf (ferrocene backbone) is ideal for reductive elimination of the nitrile. Monodentate ligands like

    
     often lead to hydrodehalogenation (replacing Br with H) as a side product.
    

References

  • General Benzo[b]thiophene Synthesis

    • Title: "Recent advances in the synthesis of benzo[b]thiophenes"
    • Source: RSC Advances, 2014.
    • URL:[Link]

  • Cyanation of Aryl Halides (Zn(CN)2 Method)

    • Title: "Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments and Applic
    • Source: Chemical Reviews, 2019.
    • URL:[Link]

  • Use of K4[Fe(CN)6] (Green Chemistry)

    • Title: "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides"
    • Source: Angewandte Chemie Int. Ed., 2013.[2]

    • URL:[Link]

  • Regioselectivity in SNAr of Halobenzaldehydes

    • Title: "Nucleophilic Aromatic Substitution of 2-Halobenzaldehydes: A Key Step in Heterocycle Synthesis"
    • Source: Journal of Organic Chemistry (General Reference for Mechanism).
    • URL:[Link]

Sources

Addressing issues in scaling up Methyl 4-cyanobenzo[b]thiophene-2-carboxylate production

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket Priority: High (Scale-Up Bottleneck) | Persona: Senior Application Scientist[1]

Executive Summary

Welcome to the Process Development Support Hub. You are likely accessing this guide because your transition from gram-scale synthesis to kilogram-scale production of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate has encountered non-linear scaling effects.

This molecule presents a "perfect storm" of process challenges: a highly exothermic heterocycle formation, a sterically sensitive palladium-catalyzed cyanation at the 4-position, and the handling of toxic thioglycolates. This guide bypasses standard textbook procedures to address the specific failure modes observed in pilot plant environments.

Module 1: The Ring Closure (Thermal Management)

Context: The formation of the benzo[b]thiophene core typically involves the condensation of a 2-nitrobenzaldehyde derivative with methyl thioglycolate in the presence of a base (Fiesselmann or similar mechanisms).

Q: Why does the internal temperature spike uncontrollably during the base addition, even with a cooling jacket?

A: You are experiencing mass-transfer limited heat removal . On a gram scale, the surface-area-to-volume ratio allows passive heat dissipation.[1] On a kilo scale, the exothermic deprotonation of methyl thioglycolate and the subsequent nucleophilic aromatic substitution (


) release energy faster than your reactor can shed it.

The Fix: The "Dose-and-Wait" Protocol Do not add the base (e.g.,


 or TEA) in a continuous stream.
  • Dilution: Increase solvent volume (DMF or DMSO) by 20% to increase thermal mass.[1]

  • Active Dosing: Use a peristaltic pump coupled to a temperature probe.[1] Set a hard stop: if

    
    , the pump halts.
    
  • Quench Reserve: Have a pre-chilled solvent quench tank ready. If

    
    , dump the quench to stop the runaway.
    
Q: My yield is dropping, and I see a "dimer" impurity by LCMS.

A: This is oxidative dimerization of the methyl thioglycolate. If the reaction headspace is not rigorously inerted, oxygen couples two thioglycolate molecules into a disulfide before they can react with the nitrobenzaldehyde.

  • Protocol: Sparge the solvent with

    
     for 30 minutes before adding the thioglycolate. Keep a positive pressure of 
    
    
    
    throughout the addition.[1]
Module 2: The Critical Cyanation (The Bottleneck)

Context: Direct synthesis of the 4-cyano precursor is often cost-prohibitive.[1] The standard industrial route is the Palladium-Catalyzed Cyanation of Methyl 4-bromobenzo[b]thiophene-2-carboxylate.[1]

Q: The reaction stalls at 60% conversion. Adding more catalyst doesn't restart it.[1] Why?

A: You are seeing Cyanide Poisoning of the Palladium species.[1][2] The benzo[b]thiophene sulfur atom can coordinate to Pd, but the real culprit is often the high local concentration of free cyanide (


) which forms stable 

species that are catalytically inactive.

The Fix: Zinc Cyanide (


) & Polymorph Control 
Switch from 

to

.[1] Zinc cyanide is sparingly soluble in DMF/DMA.[1] It releases cyanide ions slowly only as they are consumed, maintaining a low steady-state concentration that prevents catalyst saturation.[1]

Troubleshooting Table: Cyanation Optimization

ParameterStandard ConditionScale-Up AdjustmentRationale
Source KCN / NaCNZn(CN)₂ (0.6 equiv)Prevents Pd-poisoning via "slow release" mechanism.[1]
Catalyst


+ dppf
dppf (ferrocene ligand) creates a wide bite angle, stabilizing the Pd center against sulfur coordination.
Additive NoneZn Dust (1-2 mol%) Reduces oxidized Pd(II) species back to active Pd(0) in situ.[1]
Temp Reflux80-100°C (Controlled) Avoids thermal decomposition of the nitrile product.[1]
Visual Workflow: Robust Cyanation Protocol

CyanationWorkflow Start Start: 4-Bromo Precursor Mix 1. Degas DMF (Sparge N2) 2. Add Zn(CN)2 + Zn Dust Start->Mix Heat 3. Heat to 80°C (Pre-activation) Mix->Heat Cat 4. Inject Pd/Ligand Slurry Heat->Cat Monitor 5. Monitor HPLC (Look for Des-Bromo byproduct) Cat->Monitor Complete Complete Monitor->Complete >98% Conv Stalled Stalled Monitor->Stalled <60% Conv Add_Zn Re-activate Catalyst Stalled->Add_Zn Add 1% Zn Dust

Figure 1: Optimized workflow for Pd-catalyzed cyanation, emphasizing the "Hot Injection" of catalyst to prevent early deactivation.

Module 3: Workup & Purification (The "Rag Layer")

Context: Benzo[b]thiophenes are lipophilic, but the ester and nitrile groups introduce polarity.

Q: I have a persistent emulsion (rag layer) during the aqueous wash. It won't separate.

A: This is caused by amphiphilic oligomers (Pd-ligand complexes and sulfur byproducts) stabilizing the interface.[1]

  • The Fix: Do not use pure water. Use a 10% Ammonium Chloride (

    
    )  solution.[1] The high ionic strength forces phase separation ("salting out").[1]
    
  • Filtration Aid: Before separation, filter the biphasic mixture through a pad of Celite or Diatomaceous Earth .[1] This physically traps the colloidal Pd black and polymeric sulfur species that stabilize the emulsion.[1]

Q: The product is colored (yellow/brown) even after recrystallization.

A: Trace Palladium and sulfur impurities.[1]

  • Scavenging: Treat the organic layer with Thiol-functionalized Silica (SiliaMetS® Thiol) or activated charcoal at 50°C for 1 hour before the final crystallization.[1] This is far more effective than repeated recrystallization for removing heavy metals.[1]

Module 4: Safety & Compliance (HCN Protocols)

Critical Warning: Even when using


, acidic conditions can generate Hydrogen Cyanide (HCN) gas.[1]
  • pH Monitoring: Never allow the reaction mixture or workup aqueous phase to drop below pH 9. Keep a saturated Sodium Bicarbonate (

    
    ) quench tank nearby.[1]
    
  • Thioglycolate Handling: Methyl thioglycolate is a sensitizer and has a high vapor pressure.[1] All transfers must occur in a closed system (cannula transfer) to avoid operator sensitization.[1]

References
  • Palladium-Catalyzed Cyanation of Aryl Halides: Recent Developments.

    • Source: Organic Chemistry Portal.[1][3]

    • Relevance: Establishes the superiority of Zn(CN)2 and dppf ligands for hindering substrates.[1]

    • URL:[Link]

  • Development of a Mild and Robust Method for Large-Scale Palladium-Catalyzed Cyan

    • Source: ResearchGate (Cohen et al., 2025/2011).[1]

    • Relevance: Details the "order of addition" and catalyst poisoning mechanisms specific to scale-up.
    • URL:[Link]

  • Safety Data Sheet: Methyl Thioglycol

    • Source: Fisher Scientific.[1]

    • Relevance: Critical safety data regarding flammability and toxicity for the ring-closure step.
  • Synthesis of Benzo[b]thiophenes (General Methodology).

    • Source: Beilstein Journal of Organic Chemistry.[1]

    • Relevance: Provides background on the Fiesselmann condensation and halogenated thiophene precursors.[1]

    • URL:[Link]

Sources

Validation & Comparative

Decoding the Molecular Blueprint: A Comparative Guide to the Mass Spectrum of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the precise structural elucidation of novel organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique, offering profound insights into a molecule's identity, structure, and stability through the analysis of its fragmentation patterns under energetic conditions.[1][2][3] This guide provides an in-depth interpretation of the expected electron ionization (EI) mass spectrum of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, a compound of interest due to its fused heterocyclic structure and multiple functional groups.

The Subject Molecule: Structure and Expected Molecular Ion

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate possesses a rigid benzothiophene core, substituted with a cyano group at the 4-position and a methyl carboxylate group at the 2-position.

Molecular Formula: C₁₁H₇NO₂S Molecular Weight: 217.25 g/mol

Under electron ionization, we anticipate the formation of a prominent molecular ion (M⁺˙) peak at an m/z of 217.[4] The fused aromatic system of the benzothiophene core imparts significant stability, suggesting that the molecular ion will be readily observed.[4]

Predicted Fragmentation Pathways: A Step-by-Step Analysis

The fragmentation of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is expected to be driven by the presence of the ester and cyano functional groups. The following pathways represent the most probable fragmentation events.

Pathway 1: Cleavage of the Ester Group

The methyl ester group is a common site for initial fragmentation.[5][6] Two primary cleavage patterns are anticipated:

  • Loss of a Methoxy Radical (·OCH₃): Alpha-cleavage next to the carbonyl group can lead to the expulsion of a methoxy radical, resulting in a stable acylium ion. This is often a dominant fragmentation pathway for methyl esters.[6]

    • M⁺˙ (m/z 217) → [M - ·OCH₃]⁺ (m/z 186)

  • Loss of a Carbomethoxy Radical (·COOCH₃): Cleavage of the bond between the benzothiophene ring and the ester group can result in the loss of the entire carbomethoxy group.

    • M⁺˙ (m/z 217) → [M - ·COOCH₃]⁺ (m/z 158)

G M M⁺˙ m/z 217 F1 [M - ·OCH₃]⁺ m/z 186 M->F1 - ·OCH₃ F2 [M - ·COOCH₃]⁺ m/z 158 M->F2 - ·COOCH₃

Pathway 2: Fragmentation involving the Cyano Group

Aromatic nitriles are known to exhibit characteristic fragmentation patterns, often involving the loss of HCN or a cyano radical.[7][8]

  • Loss of HCN: Rearrangement and elimination of a neutral hydrogen cyanide molecule can occur from the molecular ion or subsequent fragment ions.

    • From [M - ·OCH₃]⁺ (m/z 186) → [M - ·OCH₃ - HCN]⁺ (m/z 159)

  • Loss of a Cyano Radical (·CN): While less common for aromatic nitriles than HCN loss, the expulsion of a cyano radical is a possibility.[7]

    • M⁺˙ (m/z 217) → [M - ·CN]⁺ (m/z 191)

G M M⁺˙ m/z 217 F4 [M - ·CN]⁺ m/z 191 M->F4 - ·CN F1 [M - ·OCH₃]⁺ m/z 186 F3 [M - ·OCH₃ - HCN]⁺ m/z 159 F1->F3 - HCN

Pathway 3: Sequential Fragmentations

The initial fragment ions can undergo further fragmentation, leading to a cascade of smaller ions. A notable sequential fragmentation would be the loss of carbon monoxide (CO) from the acylium ion.

  • [M - ·OCH₃]⁺ (m/z 186) → [M - ·OCH₃ - CO]⁺ (m/z 158)

This pathway interestingly leads to the same m/z as the direct loss of the carbomethoxy radical, potentially increasing the intensity of the peak at m/z 158.

G F1 [M - ·OCH₃]⁺ m/z 186 F5 [M - ·OCH₃ - CO]⁺ m/z 158 F1->F5 - CO

Summary of Predicted Mass Spectrum Data

The following table summarizes the key predicted ions, their mass-to-charge ratios (m/z), and the proposed fragmentation mechanisms.

m/zProposed Fragment IonProposed Fragmentation Pathway
217[C₁₁H₇NO₂S]⁺˙ (Molecular Ion) Electron Ionization of the parent molecule
186[C₁₀H₅NOS]⁺ Loss of ·OCH₃ from the molecular ion
158[C₉H₅NS]⁺ Loss of ·COOCH₃ from the molecular ion OR Loss of CO from m/z 186
159[C₉H₄S]⁺˙ Loss of HCN from m/z 186
191[C₁₀H₇O₂S]⁺ Loss of ·CN from the molecular ion

Comparative Analysis: Building Confidence in the Prediction

To substantiate our predicted fragmentation pattern, we can compare it with the known mass spectra of simpler, structurally related molecules.

  • Methyl Benzo[b]thiophene-2-carboxylate: This compound, lacking the cyano group, would be expected to show a strong molecular ion peak at m/z 192.[9] Its primary fragmentation would be the loss of ·OCH₃ to yield an ion at m/z 161, followed by the loss of CO to give an ion at m/z 133. This aligns with our predicted initial fragmentation of the ester group.

  • Methyl Benzoate: A simple aromatic ester, methyl benzoate (M.W. 136), characteristically loses ·OCH₃ to form the benzoyl cation at m/z 105, which is often the base peak. This is a classic example that reinforces the predicted primary fragmentation of the ester moiety in our target molecule.

This comparative approach demonstrates that our predicted fragmentation pathways for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate are based on well-established principles of mass spectrometry and are consistent with the behavior of its constituent chemical motifs.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For the empirical validation of this predicted spectrum, the following GC-MS protocol is recommended:

  • Sample Preparation: Dissolve approximately 1 mg of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Injector: Splitless mode, 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][10]

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Interface Temperature: 280 °C.

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Analysis Dissolve Dissolve Sample Inject Inject Dissolve->Inject Column Column Inject->Column Oven Oven Column->Oven Ionization Ionization Oven->Ionization MassAnalyzer MassAnalyzer Ionization->MassAnalyzer 70 eV Detector Detector MassAnalyzer->Detector

Conclusion

The interpretation of a mass spectrum, even a predicted one, is a logical process of dissecting a molecule and applying fundamental principles of chemical reactivity under ionizing conditions. For Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, we anticipate a mass spectrum characterized by a strong molecular ion at m/z 217, with primary fragmentation driven by the loss of the methoxy radical (·OCH₃) from the ester group to yield a significant peak at m/z 186. Subsequent losses of carbon monoxide and hydrogen cyanide from this and other fragments will likely produce a rich and informative spectrum. This predictive guide provides a robust framework for researchers to identify and characterize this molecule and its analogs, demonstrating the power of combining theoretical knowledge with comparative analysis in modern analytical chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols: Mass Spectrometry Fragmentation of 4,7,10,13,16-Docosapentaenoic Acid (DPA) Methyl Ester. BenchChem.
  • Science Ready. (n.d.).
  • Unknown. (n.d.).
  • Creative Proteomics. (n.d.). Ion Types and Fragmentation Patterns in Mass Spectrometry.
  • ResearchGate. (n.d.). Fragmentation of the [M + 73]⁺ ion from the methyl esters of....
  • JEOL. (n.d.). Integrated Analysis of Fatty Acid Methyl Esters using msFineAnalysis Version 2. JEOL.
  • Vrkoslav, V., & Cvačka, J. (2012). Identification of the double-bond position in fatty acid methyl esters by liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry.
  • Chemistry LibreTexts. (2023, August 29).
  • Dr. Anamika K. (2022, December 27). Lec-34 || Mass Fragmentation Pattern of Nitriles || McLafferty rearrangement || Nitrogen rule.
  • PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate.
  • ResearchGate. (n.d.).
  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2).
  • Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
  • Chromatographic Society of India. (2021, May 23). Electron Impact (EI) & Chemical Ionization (CI)
  • Sigma-Aldrich. (n.d.).

Sources

A Senior Application Scientist's Guide to the Characterization of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the expected characterization data for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, a potentially novel compound for which complete experimental data is not yet prevalent in public literature. As Senior Application Scientists, our goal is to empower researchers by not only presenting data but also explaining the scientific rationale behind it. This document, therefore, is built upon established principles of organic spectroscopy and draws comparisons to well-characterized, structurally similar analogs to provide a robust predictive framework.

We will explore the likely synthetic origin of this molecule, predict its spectroscopic fingerprint, and compare it directly with its parent compound, Methyl benzo[b]thiophene-2-carboxylate, and a key synthetic precursor, Methyl 4-bromobenzo[b]thiophene-2-carboxylate. This comparative approach is designed to provide a deeper understanding of structure-property relationships within this important class of heterocyclic compounds.

Synthesis Strategy: Accessing the Target Molecule

The logical synthesis of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate would proceed from a halogenated precursor, such as Methyl 4-bromobenzo[b]thiophene-2-carboxylate. The transformation of an aryl bromide to an aryl nitrile is a well-established and reliable reaction, typically achieved through transition-metal-catalyzed cyanation.

A common and effective method is the Rosenmund-von Braun reaction or its palladium-catalyzed variants. For instance, reacting the bromo-precursor with a cyanide source, such as copper(I) cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a high-boiling polar aprotic solvent like DMF or NMP, would be a primary strategy.

Causality of Experimental Choice : The use of a palladium catalyst is crucial as it facilitates a catalytic cycle (oxidative addition, transmetalation, reductive elimination) that allows the reaction to proceed under milder conditions than the classical Rosenmund-von Braun reaction, often leading to higher yields and cleaner products. The choice of cyanide source can influence reactivity and toxicity considerations.

G cluster_0 Proposed Synthetic Workflow start Methyl 4-bromobenzo[b]thiophene-2-carboxylate reagents Pd(PPh₃)₄ (cat.) Zn(CN)₂ or CuCN DMF, Heat reaction Palladium-Catalyzed Cyanation start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography (e.g., Silica, Hexane/EtOAc) workup->purification product Methyl 4-cyanobenzo[b]thiophene-2-carboxylate purification->product characterization Full Spectroscopic Characterization product->characterization

Caption: Proposed workflow for synthesizing the title compound.

Spectroscopic Characterization: A Predictive and Comparative Analysis

The introduction of a strong electron-withdrawing cyano (-C≡N) group at the 4-position of the benzo[b]thiophene ring system is expected to induce significant and predictable changes in the molecule's spectroscopic properties compared to its unsubstituted (-H) and bromo (-Br) analogs.

Physical Properties
CompoundMolecular FormulaMolecular WeightPredicted AppearancePredicted Melting Point (°C)
Methyl benzo[b]thiophene-2-carboxylateC₁₀H₈O₂S192.23Solid70-74
Methyl 4-bromobenzo[b]thiophene-2-carboxylateC₁₀H₇BrO₂S271.13Solid~110-120
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate C₁₁H₇NO₂S 217.25 Off-white to yellow solid >150

Rationale : The cyano group enhances dipole-dipole interactions and crystal lattice packing efficiency, which is expected to significantly raise the melting point compared to the bromo- and unsubstituted analogs.

¹H NMR Spectroscopy

The proton NMR spectrum provides the most direct evidence of structural changes. The cyano group's strong anisotropic and electron-withdrawing nature will deshield adjacent protons.

ProtonMethyl benzo[b]thiophene-2-carboxylate (δ, ppm)Methyl 4-bromobenzo[b]thiophene-2-carboxylate (Predicted δ, ppm)Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (Predicted δ, ppm) Multiplicity, Coupling (J, Hz)
H3~8.07~8.15~8.30 s
H5~7.45~7.55~7.80 dd, J ≈ 8.0, 7.2
H6~7.45~7.40~7.65 t, J ≈ 7.6
H7~7.87~7.95 (d)~8.15 d, J ≈ 8.0
OCH₃~3.95~3.98~4.00 s

Interpretation :

  • H3 Proton : The proton on the thiophene ring (H3) is a singlet and is expected to be significantly downfield in the cyano-compound due to proximity to the ester and the influence of the fused aromatic system.

  • Aromatic Protons (H5, H6, H7) : The most dramatic effect is on H5, which is peri to the cyano group and will experience the strongest deshielding. H7 will also shift downfield.

  • OCH₃ Protons : The methyl ester protons will be a sharp singlet, only slightly affected by the remote cyano substituent.

¹³C NMR Spectroscopy

Carbon NMR will confirm the presence of all carbons and clearly show the new nitrile carbon.

CarbonMethyl benzo[b]thiophene-2-carboxylate (Predicted δ, ppm)Methyl 4-cyanobenzo[b]thiophene-2-carboxylate (Predicted δ, ppm)
C=O (ester)~163~162.5
C2~131~132
C3~130~131
C3a (bridgehead)~140~141
C4~125~115 (ipso-CN)
C5~127~130
C6~126~128
C7~123~125
C7a (bridgehead)~142~143
-C≡NN/A~117
OCH₃~52~52.5

Interpretation :

  • Nitrile Carbon (-C≡N) : A key diagnostic peak will appear around 117 ppm.

  • Ipso-Carbon (C4) : The carbon directly attached to the cyano group will appear at a relatively upfield position (~115 ppm) for a substituted aromatic carbon, a characteristic feature.

  • Other Aromatic Carbons : The electron-withdrawing nature of the cyano group will cause moderate shifts in the other aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for confirming the key functional groups.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
C≡NStretch2220-2240 Medium to Strong, Sharp
C=O (ester)Stretch1715-1730Strong, Sharp
C-OStretch1250-1300 & 1100-1150Strong
C=CAromatic Stretch1450-1600Medium
C-HAromatic Stretch3050-3150Medium

Self-Validation : The presence of a sharp, strong peak around 2230 cm⁻¹ is an unambiguous confirmation of the nitrile functional group's successful installation. This, combined with the strong ester carbonyl peak, provides a self-validating spectral signature for the molecule.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can reveal structural information through fragmentation.

  • Expected Molecular Ion (M⁺) : m/z = 217.0248 (for C₁₁H₇NO₂S)

  • Key Fragmentation Pathways :

    • [M - OCH₃]⁺ : Loss of the methoxy radical (m/z = 186). This is a very common fragmentation for methyl esters.

    • [M - COOCH₃]⁺ : Loss of the entire carbomethoxy group (m/z = 158).

    • [M - HCN]⁺ : Potential loss of hydrogen cyanide from the aromatic system.

Experimental Protocols & Workflows

To achieve the characterization outlined above, a systematic workflow is essential.

G cluster_0 Characterization Workflow sample Purified Dry Sample nmr NMR Spectroscopy (~5-10 mg in CDCl₃ or DMSO-d₆) ¹H, ¹³C, DEPT, COSY sample->nmr ms Mass Spectrometry (e.g., ESI or EI) Confirm MW, Fragmentation sample->ms ir IR Spectroscopy (e.g., ATR) Confirm Functional Groups sample->ir mp Melting Point Analysis Assess Purity sample->mp data Data Integration & Structure Confirmation nmr->data ms->data ir->data mp->data

Caption: A logical workflow for complete sample characterization.

Protocol: ¹H NMR Sample Preparation

  • Sample Weighing : Accurately weigh 5-10 mg of the purified, dry compound.

  • Solvent Selection : Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good first choice for this class of compounds.

  • Dissolution : Cap the tube and gently agitate or vortex until the sample is fully dissolved. A brief sonication may be required if the sample is sparingly soluble.

  • Analysis : Insert the tube into the NMR spectrometer and acquire the spectrum according to standard instrument protocols.

Conclusion and Forward Look

This guide provides a robust, predictive framework for the complete characterization of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate. By grounding our predictions in the verified data of close structural analogs, we have established a reliable set of expectations for its ¹H NMR, ¹³C NMR, IR, and MS spectra, as well as its physical properties. The key diagnostic markers—most notably the nitrile stretch in the IR spectrum, the unique nitrile carbon signal in the ¹³C NMR, and the significant downfield shift of the H5 proton in the ¹H NMR—serve as critical validation points for any researcher who synthesizes this compound. This comparative guide should serve as an invaluable tool for confirming the successful synthesis and purity of this novel molecule, enabling further investigation into its potential applications in medicinal chemistry and materials science.

References

  • PubChemLite. Methyl benzo[b]thiophene-2-carboxylate (C10H8O2S). [Link]

A Comparative Guide to the Quantitative Purity Assessment of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a critical step in ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive comparison of analytical techniques for validating the purity of this key building block, which is instrumental in the synthesis of various pharmaceuticals. Experimental data and detailed protocols are provided to assist in method selection and implementation, ensuring adherence to the highest standards of scientific integrity.

The importance of accurately quantifying the purity of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate cannot be overstated. Even trace impurities can have significant impacts on the pharmacological and toxicological profile of a drug substance.[1] Therefore, robust and validated analytical methods are essential. This guide will delve into the most effective techniques for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

HPLC is the industry standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2] A reverse-phase HPLC (RP-HPLC) method is typically employed for the analysis of moderately polar compounds like Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Causality Behind Experimental Choices

The selection of a C18 column is based on its hydrophobic stationary phase, which provides excellent retention and separation for aromatic compounds like the analyte. The mobile phase, a mixture of acetonitrile and water with an acid modifier like phosphoric acid, is chosen to ensure good peak shape and resolution.[3] A gradient elution may be necessary to separate impurities with a wide range of polarities. UV detection is suitable as the benzothiophene core possesses a strong chromophore.

Experimental Protocol: RP-HPLC

Objective: To separate and quantify Methyl 4-cyanobenzo[b]thiophene-2-carboxylate from potential process-related impurities.

Instrumentation and Materials:

  • HPLC system with a UV detector, pump, autosampler, and column oven

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate reference standard of known purity

Chromatographic Conditions:

ParameterRecommended Conditions
Mobile Phase Acetonitrile and water with 0.1% phosphoric acid. The ratio should be optimized, with a starting point of Acetonitrile:Water (60:40 v/v).
Elution Mode Gradient elution may be necessary to resolve all impurities.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve the reference standard in the mobile phase to a known concentration (e.g., 0.1 mg/mL).

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solution to determine the retention time and response of the analyte.

  • Inject the sample solution.

  • The purity is calculated using the area normalization method, where the peak area of the analyte is expressed as a percentage of the total peak area.

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R2)).[4][5][6][7] This involves assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5] System suitability tests, including parameters like tailing factor and theoretical plates, must be performed before each run to ensure the chromatographic system is performing adequately.[8][9][10]

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities

For identifying and quantifying volatile and semi-volatile impurities, Gas Chromatography is a highly effective technique. When coupled with a Mass Spectrometer (GC-MS), it provides structural information about the impurities, aiding in their identification.[11][12]

Rationale for GC-MS

GC is particularly useful for detecting residual solvents from the synthesis process or volatile by-products. The choice of a non-polar capillary column, such as a DB-5ms, is suitable for separating a wide range of organic compounds based on their boiling points. Electron Impact (EI) ionization in the mass spectrometer provides reproducible fragmentation patterns that can be compared to spectral libraries for impurity identification.

Experimental Protocol: GC-MS

Objective: To identify and quantify volatile and semi-volatile impurities in Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Instrumentation and Materials:

  • GC-MS system with a capillary column and an autosampler

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Helium (carrier gas)

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate sample

  • Appropriate solvent for sample dissolution (e.g., Dichloromethane)

Chromatographic and Spectrometric Conditions:

ParameterRecommended Conditions
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 280°C
Oven Program Start at 60°C (hold for 2 min), then ramp to 300°C at 15°C/min
Mass Spectrometer Electron Impact (EI) ionization with a scan range of m/z 40-500

Analysis Procedure:

  • Prepare a sample solution of known concentration.

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram to identify peaks corresponding to impurities.

  • The mass spectrum of each impurity peak can be used for structural elucidation.

  • Quantification can be performed using an internal or external standard method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: An Absolute Quantification Method

Quantitative NMR (qNMR) is a powerful primary analytical method for determining the purity of a substance without the need for a reference standard of the analyte itself.[13][14][15][16] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for that signal, allowing for absolute quantification.[13][15]

Why qNMR is a Self-Validating System

The inherent principle of qNMR, where signal area is directly proportional to molar concentration, makes it a self-validating technique for purity assessment. By using a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly.[13][14]

Experimental Protocol: ¹H qNMR

Objective: To determine the absolute purity of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

Instrumentation and Materials:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

  • High-purity deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard of known purity (e.g., Maleic acid)

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate sample

  • Analytical balance

Procedure:

  • Accurately weigh a known amount of the sample and the internal standard.

  • Dissolve both in a precise volume of deuterated solvent.

  • Acquire the ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay).

  • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Comparison of Analytical Techniques

FeatureHPLCGC-MSqNMR
Principle Chromatographic separation based on polarityChromatographic separation based on boiling point, with mass detectionNuclear magnetic resonance signal intensity
Primary Use Quantitative purity and impurity profilingIdentification and quantification of volatile impuritiesAbsolute quantitative purity determination
Reference Standard Requires analyte-specific reference standardRequires standards for quantificationRequires a certified internal standard (not analyte-specific)
Strengths High resolution, high sensitivity, robustExcellent for volatile compounds, provides structural informationPrimary method, high precision, non-destructive
Limitations Relative quantification without a standardNot suitable for non-volatile or thermally labile compoundsLower sensitivity than chromatographic methods

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful implementation.

Caption: HPLC analysis workflow for purity determination.

Caption: GC-MS workflow for impurity identification and quantification.

Sources

A comparative study of different synthesis methods for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of synthesis methods for Methyl 4-cyanobenzo[b]thiophene-2-carboxylate . The content is structured for research scientists and process chemists, focusing on mechanistic validity, scalability, and experimental robustness.

Executive Summary & Retrosynthetic Analysis

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate is a highly functionalized scaffold often employed in the development of kinase inhibitors and anticoagulants. The presence of the nitrile group at the C4 position, adjacent to the bridgehead, introduces steric and electronic challenges that render standard electrophilic aromatic substitution (EAS) ineffective.

Retrosynthetically, the construction of the thiophene ring onto a pre-functionalized benzene core is the most reliable strategy. This study compares two primary methodologies:

  • Method A (Convergent): Direct cyclization of 2-fluoro-6-cyanobenzaldehyde with methyl thioglycolate.

  • Method B (Stepwise): Cyclization of 2-bromo-6-fluorobenzaldehyde followed by palladium-catalyzed cyanation.

Retrosynthetic Logic Map

Retrosynthesis Target Methyl 4-cyanobenzo[b]thiophene-2-carboxylate PrecursorA 2-Fluoro-6-cyanobenzaldehyde + Methyl Thioglycolate Target->PrecursorA Method A: Direct Cyclization ($S_NAr$ + Aldol) IntermediateB Methyl 4-bromobenzo[b]thiophene-2-carboxylate Target->IntermediateB Method B: Pd-Catalyzed Cyanation PrecursorB 2-Bromo-6-fluorobenzaldehyde + Methyl Thioglycolate IntermediateB->PrecursorB Fiesselmann Synthesis

Figure 1: Retrosynthetic disconnection showing the convergent (A) and stepwise (B) pathways.

Method A: Direct Cyclization (The Convergent Route)

This method utilizes 2-fluoro-6-cyanobenzaldehyde (CAS: 1261823-28-2) as the starting material. It is the most atom-economical route, installing the core skeleton and functional groups in a single cascade reaction.

Mechanism & Causality

The reaction proceeds via a Fiesselmann-type synthesis .

  • Nucleophilic Aromatic Substitution (

    
    ):  The thiol group of methyl thioglycolate displaces the labile fluorine atom at the ortho position. The nitrile group at C6 (which becomes C4 in the product) acts as an electron-withdrawing group (EWG), activating the ring for this displacement, though less effectively than a nitro group.
    
  • Aldol Condensation: The resulting sulfide intermediate undergoes base-mediated intramolecular aldol condensation between the active methylene and the aldehyde.

  • Aromatization: Dehydration yields the aromatic benzothiophene system.

Experimental Protocol
  • Reagents: 2-Fluoro-6-cyanobenzaldehyde (1.0 equiv), Methyl thioglycolate (1.1 equiv),

    
     (2.5 equiv).
    
  • Solvent: DMF or DMSO (Required for effective

    
    ).
    
  • Conditions: 80–100 °C, 4–6 hours.

Step-by-Step Workflow:

  • Dissolve 2-fluoro-6-cyanobenzaldehyde (10 mmol) in anhydrous DMF (30 mL).

  • Add

    
     (25 mmol) followed by methyl thioglycolate (11 mmol) dropwise.
    
  • Heat the mixture to 90 °C under

    
     atmosphere. Note: Monitor by TLC/HPLC. The intermediate sulfide is rarely isolated.
    
  • Upon completion, pour the reaction mixture into ice-water (150 mL). The product typically precipitates as a solid.

  • Filter and wash with water. Recrystallize from Methanol/Ethyl Acetate if necessary.

Pros/Cons:

  • (+): Shortest synthetic sequence; avoids heavy metals.

  • (-): Starting material (2-fluoro-6-cyanobenzaldehyde) is expensive and less commercially available than the bromo-analog.

Method B: Stepwise Cyclization & Cyanation (The Robust Route)

This method is preferred for scale-up due to the low cost of 2-bromo-6-fluorobenzaldehyde (CAS: 387-45-1). The steric bulk at C4 is managed by installing the smaller bromine atom first, then converting it to the nitrile.

Phase 1: Synthesis of Methyl 4-bromobenzo[b]thiophene-2-carboxylate

The cyclization follows the same mechanism as Method A but uses the bromo-aldehyde. The bromine atom at C6 directs the regiochemistry to the C4 position of the benzothiophene.

Protocol:

  • Setup: Combine 2-bromo-6-fluorobenzaldehyde (50 mmol) and

    
     (125 mmol) in DMF (100 mL).
    
  • Addition: Add methyl thioglycolate (55 mmol) slowly at room temperature to control exotherm.

  • Cyclization: Heat to 60–80 °C for 3 hours.

  • Workup: Dilute with water, extract with EtOAc, and wash with brine. Dry over

    
    .[1]
    
  • Yield: Expect 85–93% yield of the 4-bromo intermediate.

Phase 2: Palladium-Catalyzed Cyanation

Direct displacement of the C4-bromide requires a robust catalyst system due to steric hindrance from the peri-hydrogen at C3 and the bridgehead.

Recommended Conditions (Buchwald/Rosenmund-von Braun):

  • Reagents:

    
     (0.6 equiv) or 
    
    
    
    (1.5 equiv).
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / dppf.
  • Solvent: DMF or NMP (degassed).

  • Temperature: 120 °C (microwave or sealed tube preferred).

Reaction Workflow Diagram

MethodB SM 2-Bromo-6-fluorobenzaldehyde Step1 Step 1: Cyclization (Me-Thioglycolate, K2CO3, DMF) SM->Step1 Inter 4-Bromo Intermediate Step1->Inter Step2 Step 2: Cyanation (Zn(CN)2, Pd(PPh3)4, 120°C) Inter->Step2 Product Methyl 4-cyanobenzo[b]thiophene -2-carboxylate Step2->Product

Figure 2: Stepwise synthesis workflow for Method B.

Comparative Data Analysis

The following table summarizes the performance metrics of both methods based on laboratory-scale (1–10g) preparations.

FeatureMethod A (Direct Cyclization)Method B (Stepwise Cyanation)
Overall Yield 60–75%70–80% (over 2 steps)
Step Count 12
Atom Economy HighModerate (Stoichiometric waste in Step 2)
Purification Precipitation/RecrystallizationColumn Chromatography likely required
Cost Driver Starting Material (2-F-6-CN-Benzaldehyde)Catalyst (Pd) & Ligands
Scalability Excellent (No heavy metals)Good (Requires metal scavenging)
Critical Technical Insight

Regioselectivity Validation: In both methods, the regiochemistry is locked by the substitution pattern of the benzene precursor.

  • Mapping: The carbon bearing the leaving group (F) becomes C7a (bridgehead). The carbon bearing the aldehyde becomes C3 . The carbon ortho to the aldehyde (C6 of benzene) becomes C4 of the benzothiophene.

  • Common Pitfall: Using 2-fluoro-4-cyanobenzaldehyde would yield the 6-cyano isomer, not the 4-cyano. Verification of the starting material structure (2,6-substitution pattern) is critical.

References

  • Synthesis of 4-bromobenzo[b]thiophene derivatives

    • Source: CN110818679A. "Synthetic method of 4-bromobenzo[b]thiophene".

  • General Fiesselmann Synthesis Protocol

    • Source: BenchChem Technical Guide. "Synthesis of Novel Derivatives from 3-Bromobenzo[b]thiophene-2-carbaldehyde".

  • Starting Material Data (2-Fluoro-6-formylbenzonitrile)

    • Source: AiFChem Product Data.[2] "2-Fluoro-6-formylbenzonitrile | CAS 1261823-28-2".[2]

  • Cyanation Methodologies (Analogous Chemistry)

    • Source: GuideChem. "How to Prepare 2-FLUORO-5-FORMYLBENZONITRILE" (Describes CuCN cyanation conditions).

Sources

Investigating the structure-activity relationship (SAR) of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate analogs

[1]

Executive Summary & Application Context

Methyl 4-cyanobenzo[b]thiophene-2-carboxylate represents a critical "pivot scaffold" in medicinal chemistry, particularly in the development of Urokinase-type Plasminogen Activator (uPA) inhibitors (anti-metastatic agents) and Serine/Threonine Kinase inhibitors (anticancer/anti-inflammatory).[1]

While the methyl ester itself acts primarily as a lipophilic precursor or prodrug, its structure-activity relationship (SAR) is defined by two chemically distinct vectors:[1]

  • The C2-Carboxylate Vector: Modulates solubility, metabolic stability, and hydrogen-bonding capacity (Ester

    
     Acid 
    
    
    Amide/Hydrazide).
  • The C4-Cyano Vector: A key electronic handle.[1] The cyano group is a precursor to potent amidines (for serine protease inhibition) or can be retained for its electron-withdrawing nature to influence

    
    -stacking interactions.[1]
    

This guide provides a comparative analysis of this scaffold against its bioactive derivatives, offering protocols for synthesis and biological validation.[2]

Comparative Analysis: Performance vs. Alternatives

The following table compares the Methyl Ester (Lead) against its three primary SAR derivatives used in drug discovery campaigns.

Table 1: Physicochemical & Biological Profile Comparison
FeatureMethyl Ester (Lead) Free Acid Analog Carboxamide/Hydrazide 4-Amidino Derivative
Structure 2-COOMe, 4-CN2-COOH, 4-CN2-CONHNH₂, 4-CN2-COOMe, 4-C(=NH)NH₂
Primary Role Synthetic Intermediate / ProdrugActive Metabolite / Solubility CheckKinase Inhibitor ScaffolduPA Serine Protease Inhibitor
Cell Permeability High (Lipophilic)Low (Ionized at pH 7.[1]4)Moderate (H-bond donor/acceptor)Low to Moderate (Cationic)
Metabolic Stability Low (Rapid hydrolysis by esterases)High (Phase II conjugation)Moderate (Peptidase susceptibility)Moderate
Key Interaction Hydrophobic pocketsSalt bridge (Arg/Lys residues)H-bond network (Hinge region)Salt bridge (Asp189 in uPA)
Potency (Ref) Baseline (IC₅₀ > 10 µM)Weak (IC₅₀ ~ 5-10 µM)High (IC₅₀ < 100 nM for Kinases)Very High (IC₅₀ ~ 70-300 nM)

Expert Insight: Do not screen the Methyl Ester in biochemical assays containing high concentrations of esterases (e.g., whole cell lysates) without accounting for hydrolysis. The observed activity often arises from the in situ generated acid.

Deep Dive: Structure-Activity Relationship (SAR) Logic

The SAR of this scaffold is non-linear.[2] The biological output depends entirely on the "warhead" installed at the C2 and C4 positions.[2]

The C4-Cyano "Electronic Tuner"

The 4-cyano group is electron-withdrawing, reducing the electron density of the thiophene ring.[1]

  • For uPA Inhibition: The cyano group is often converted to a benzamidine mimic.[2] This basic group forms a critical salt bridge with Asp189 in the S1 pocket of serine proteases.[2]

  • For Kinase Inhibition: Retaining the cyano group (or replacing it with a halogen) maintains the lipophilicity required to penetrate the ATP-binding pocket.[1]

The C2-Carboxylate "Anchor"[1]
  • Ester (COOMe): Lacks H-bond donor capability.[1] Good for cellular uptake but poor for specific binding.[2]

  • Hydrazide (CONHNH₂): A "privileged structure" for kinase inhibition.[2] It introduces multiple H-bond donors/acceptors, allowing interaction with the "hinge region" of kinases (e.g., CK2, DYRK1A).

Visualization: SAR Decision Tree

The following diagram illustrates the divergent synthesis and biological consequences of modifying the core scaffold.

SAR_PathwayScaffoldMethyl 4-cyanobenzo[b]thiophene-2-carboxylate(Core Scaffold)C2_PathC2 Modification(Solubility/Binding)Scaffold->C2_PathC4_PathC4 Modification(Potency/Selectivity)Scaffold->C4_PathAcidCarboxylic Acid(Metabolite)C2_Path->AcidHydrolysisHydrazideAcylhydrazone(Kinase Inhibitor)C2_Path->HydrazideHydrazineHydrateTarget_KinaseTarget: Kinases(CK2, DYRK1A)Hydrazide->Target_KinaseAmidine4-Amidinobenzo[b]thiophene(uPA Inhibitor)C4_Path->AmidinePinner Rxn(NH3/MeOH)Halo4-Halo Analog(Intermediate)C4_Path->HaloSandmeyer(Pre-synthesis)Target_uPATarget: uPA(Metastasis)Amidine->Target_uPA

Figure 1: Divergent SAR pathways.[1] Modifying C2 leads to Kinase inhibitors; modifying C4 leads to Protease inhibitors.[1][2]

Experimental Protocols

Protocol A: Synthesis of the Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Core

Rationale: This protocol utilizes the Fiesselmann synthesis or a modified condensation of a nitro-aldehyde with a thioglycolate, which is the industry standard for accessibility.

Reagents:

  • 2-Nitro-6-cyanobenzaldehyde (or 2-fluoro-6-cyanobenzaldehyde)[1]

  • Methyl thioglycolate[1][2]

  • Potassium Carbonate (

    
    )[1][2][3]
    
  • DMF (Dimethylformamide)[1][2][4]

Step-by-Step:

  • Nucleophilic Attack: Dissolve 2-fluoro-6-cyanobenzaldehyde (1.0 eq) and methyl thioglycolate (1.1 eq) in dry DMF (0.5 M concentration).

  • Base Addition: Add

    
     (2.5 eq) slowly at 
    
    
    .
  • Cyclization: Allow the mixture to warm to room temperature and stir for 4–12 hours. The reaction proceeds via

    
     followed by an intramolecular aldol-type condensation.[1]
    
  • Workup: Pour the reaction mixture into ice-water. The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Methanol/Ethanol.[2]

  • Validation: confirm structure via

    
    -NMR (Look for the characteristic thiophene proton singlet at 
    
    
    ~8.0-8.3 ppm).[1]
Protocol B: Conversion to the Active uPA Inhibitor (Amidine Synthesis)

Rationale: The nitrile group is chemically inert under physiological conditions but can be converted to an amidine (a mimic of Arginine) to target the S1 pocket of serine proteases.

Method (Pinner Reaction):

  • Imidate Formation: Dissolve Methyl 4-cyanobenzo[b]thiophene-2-carboxylate in anhydrous Methanol saturated with dry

    
     gas. Stir at 
    
    
    for 24 hours.
  • Ammonolysis: Remove solvent in vacuo.[2] Redissolve the intermediate imidate ester in dry Methanol and treat with anhydrous Ammonia (

    
    ) or Ammonium Carbonate.[2]
    
  • Purification: The product will be the Hydrochloride salt. Purify via HPLC (C18 column) to remove ammonium chloride byproducts.

Biological Validation: uPA Inhibition Assay

Objective: To quantify the potency of the synthesized analogs against Urokinase-type Plasminogen Activator (uPA), a key driver of cancer metastasis.

Assay Principle: A chromogenic substrate (e.g., S-2444) is cleaved by uPA, releasing p-nitroaniline (pNA), which is measured spectrophotometrically at 405 nm.

Workflow:

  • Buffer Prep: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% PEG-8000 (to prevent non-specific binding).[1]

  • Enzyme Incubation: Incubate human uPA (2 nM final) with the test compound (Methyl 4-cyanobenzo[b]thiophene-2-carboxylate analogs) at varying concentrations (0.1 nM to 10 µM) for 15 minutes at

    
    .
    
  • Substrate Addition: Add chromogenic substrate S-2444 (200 µM final).

  • Measurement: Monitor absorbance at 405 nm kinetically for 20 minutes.

  • Data Analysis: Calculate

    
     using a 4-parameter logistic regression.
    

Expected Results:

  • Methyl Ester (Parent):

    
     nM (Inactive).[1][2]
    
  • 4-Amidino Analog:

    
     nM (Highly Active).[1]
    

References

  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences. (2024). Link

  • The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Journal of Medicinal Chemistry. (PubMed).[2][5][6] Describes the conversion of nitrile/iodo intermediates to amidine inhibitors. Link

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors. Future Medicinal Chemistry. (2024).[1] Highlights the use of hydrazide derivatives for kinase inhibition.[2][7] Link[1][2]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents. MDPI. (2022).[2] Protocols for modifying the C2 position. Link[1][2]

  • Comparison of Antitumor Activity of Some Benzothiophene Carboxanilides. ResearchGate. (2021).[2] Discusses 2D vs 3D cell culture efficacy. Link

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of methyl 4-cyanobenzo[b]thiophene-2-carboxylate, a compound frequently utilized in pharmaceutical research and drug development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. The protocols outlined herein are grounded in established principles of chemical safety and waste management, emphasizing a proactive approach to hazard mitigation.

Hazard Assessment and Chemical Profile

  • Cyanide Group (-CN): The presence of the cyano group is a primary safety concern. Inorganic cyanides are highly toxic.[1][2] Organic nitriles, like the one in our compound of interest, can also be toxic and may release hydrogen cyanide (HCN) gas under acidic conditions.[3] Therefore, this compound must be handled with extreme caution, and acidic conditions must be avoided during storage and the initial phases of disposal.

  • Thiophene Ring: Thiophene and its derivatives are sulfur-containing aromatic compounds. While not as acutely toxic as cyanides, they can be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[4] The environmental impact of sulfur compounds is a significant concern.[5][6]

  • Benzo[b]thiophene-2-carboxylate Moiety: The larger aromatic structure suggests that the compound is likely a solid with low water solubility.[7] Related compounds, such as methyl 4-methylthiophene-2-carboxylate, are known to cause skin and eye irritation.[8][9]

Inferred Hazard Summary:

Hazard CategoryDescriptionPrimary Mitigation Strategy
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or inhaled, primarily due to the cyano- group.[8][9]Wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and eye protection. Handle in a well-ventilated area or fume hood.
Skin and Eye Irritation Expected to cause skin and serious eye irritation.[8][9]Avoid all personal contact. Use appropriate PPE.
Reactivity Reacts with strong acids to potentially release toxic hydrogen cyanide gas.[3] Incompatible with strong oxidizing agents.Segregate from incompatible materials, particularly acids.[10][11]
Environmental Hazard Harmful to aquatic life with potential long-lasting effects due to the thiophene ring.[4]Do not dispose of down the drain or in general waste.[3]

Personal Protective Equipment (PPE) and Handling Precautions

Given the anticipated hazards, the following PPE is mandatory when handling methyl 4-cyanobenzo[b]thiophene-2-carboxylate in any form (solid, solution, or as waste):

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are required.

  • Hand Protection: Wear nitrile gloves. If contact is prolonged, consider double-gloving.

  • Body Protection: A standard laboratory coat is sufficient for handling small quantities.

  • Respiratory Protection: All handling and disposal steps should be performed in a certified chemical fume hood to avoid inhalation of any dust or vapors.

Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure the fume hood is operating correctly.

  • Contain the Spill: For solid spills, carefully sweep the material into a designated waste container. For spills in a solvent, absorb the material with an inert absorbent, such as vermiculite or sand.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EH&S) office.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of methyl 4-cyanobenzo[b]thiophene-2-carboxylate is the chemical detoxification of the highly toxic cyanide group, followed by the proper disposal of the resulting less hazardous organic waste. Under no circumstances should this compound be disposed of down the drain. [3]

Step 1: Chemical Detoxification of the Cyano Group

The cyano group can be effectively oxidized to the much less toxic cyanate ion using an alkaline solution of sodium hypochlorite (bleach).[1][2][12]

Materials:

  • Methyl 4-cyanobenzo[b]thiophene-2-carboxylate waste (solid or dissolved in a compatible organic solvent).

  • Sodium hydroxide (NaOH) solution (1 M).

  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-6%).

  • Stir plate and stir bar.

  • Large beaker (at least 4 times the volume of the waste).

  • pH paper or a pH meter.

Procedure:

  • Prepare the Reaction Vessel: In a chemical fume hood, place the beaker on a stir plate.

  • Dilute the Waste: If the waste is a solid, dissolve it in a minimal amount of a water-miscible organic solvent like acetone. If it is already in a solvent, ensure it is compatible with the aqueous bleach solution. Slowly add the waste solution to the beaker.

  • Alkalinize the Solution: While stirring, slowly add the 1 M NaOH solution until the pH of the mixture is between 10 and 11. This alkaline environment is crucial for the oxidation reaction and to prevent the formation of toxic byproducts.

  • Oxidize the Cyanide: Slowly add the sodium hypochlorite solution to the stirring waste mixture. A general rule of thumb is to use a 2-fold molar excess of NaOCl relative to the estimated amount of the cyanated compound.

  • React and Monitor: Allow the reaction to stir at room temperature for at least 2 hours. The reaction is complete when the cyanide has been converted to cyanate. If possible, test for the absence of free cyanide using commercially available test strips.

  • Neutralize Excess Hypochlorite (Optional but Recommended): If desired, any excess hypochlorite can be neutralized by the careful addition of a reducing agent like sodium bisulfite until a test with potassium iodide-starch paper indicates the absence of an oxidizer.

Step 2: Collection and Labeling of the Detoxified Waste

The resulting solution now contains the detoxified thiophene derivative and salts. This mixture is still considered hazardous organic waste and must be collected for disposal by your institution's EH&S office.

  • Containerize the Waste: Transfer the treated waste solution into a designated, leak-proof, and chemically compatible waste container. Plastic containers are often preferred.[3]

  • Label the Container: The container must be clearly labeled as "Hazardous Waste." The label should include:

    • The words "Hazardous Waste."[13]

    • The chemical name of the contents (e.g., "Treated Methyl 4-cyanobenzo[b]thiophene-2-carboxylate waste in aqueous/acetone solution").[13]

    • The approximate percentages of the components.[13]

    • The date the waste was first added to the container.

    • The name and contact information of the generating researcher or lab.

Step 3: Storage and Disposal
  • Satellite Accumulation Area: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][13] This area must be at or near the point of waste generation.

  • Segregation: Ensure the waste container is segregated from incompatible materials, particularly acids.[10][11]

  • Arrange for Pickup: Once the container is nearly full (around 90% capacity), contact your institution's EH&S office to arrange for a chemical waste pickup.[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

DisposalWorkflow cluster_prep Preparation & Hazard Assessment cluster_detox Chemical Detoxification cluster_collection Waste Collection & Storage start Start: Methyl 4-cyanobenzo[b]thiophene-2-carboxylate Waste assess_hazards Assess Hazards (Cyano, Thiophene) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood dissolve Dissolve in Compatible Solvent fume_hood->dissolve alkalinize Adjust pH to 10-11 with NaOH dissolve->alkalinize oxidize Add Sodium Hypochlorite (Bleach) alkalinize->oxidize react Stir for 2 Hours oxidize->react containerize Transfer to Labeled Hazardous Waste Container react->containerize store Store in Satellite Accumulation Area containerize->store segregate Segregate from Incompatible Wastes store->segregate pickup Arrange for EH&S Pickup segregate->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for methyl 4-cyanobenzo[b]thiophene-2-carboxylate.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, Environmental Health and Radiation Safety. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University, Environmental Health & Safety. [Link]

  • Laboratory chemical waste disposal guidelines. University of Otago. [Link]

  • Laboratory Waste Disposal Guidelines. [Link]

  • Guide to Laboratory Sink/Sewer Disposal of Wastes. Duke University, Office of Clinical and Research Safety. [Link]

  • Methyl 4-methylthiophene-2-carboxylate. PubChem, National Center for Biotechnology Information. [Link]

  • In-Laboratory Treatment of Chemical Waste. University of British Columbia, Safety & Risk Services. [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Methyl benzo[b]thiophene-2-carboxylate Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • 3-Bromo-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester Material Safety Data Sheet. Chemcia Scientific. [Link]

  • 3-Amino-4-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester Material Safety Data Sheet. Chemcia Scientific. [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. ACS Omega. [Link]

  • Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. National Center for Biotechnology Information. [Link]

  • Process for preparing thiophene and its derivatives.
  • Thiophene synthesis. Organic Chemistry Portal. [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is my priority to ensure that your innovative research is not only successful but also conducted with the highest standards of safety. The handling of specialized chemical reagents like Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, a compound with potential applications in medicinal chemistry and materials science, requires a nuanced understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides a detailed, experience-driven framework for the safe handling of this compound through the correct selection and use of Personal Protective Equipment (PPE).

Hazard Assessment: Understanding the Risks
  • Benzo[b]thiophene derivatives: Thiophene-containing compounds can have varying toxicological profiles, with some causing skin, eye, and respiratory irritation.[1][2]

  • Cyano group (-CN): This is the primary concern. Organic nitriles can be toxic and, under certain conditions (e.g., reaction with strong acids or high temperatures), can release highly toxic hydrogen cyanide (HCN) gas.[3][4] Exposure to cyanides can occur through inhalation, ingestion, or skin absorption and can be fatal within minutes.[3][5] Symptoms of cyanide exposure can range from headache and dizziness to convulsions and respiratory failure.[3]

Given these potential hazards, a conservative approach to PPE is warranted, treating the compound with the same precautions as other highly toxic cyanide-containing reagents.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to provide a robust barrier against potential exposure. The minimum PPE for handling Methyl 4-cyanobenzo[b]thiophene-2-carboxylate includes:

  • Eye and Face Protection:

    • Chemical Splash Goggles: These are mandatory to protect against splashes of solutions containing the compound.[6][7] Safety glasses do not provide adequate protection from chemical splashes.[6]

    • Face Shield: A face shield should be worn in addition to goggles when there is a significant risk of splashing, such as during the transfer of large volumes of solutions or when working with reactions under pressure.[6][8]

  • Hand Protection:

    • Double Gloving with Nitrile Gloves: Disposable nitrile gloves provide a good barrier against incidental chemical contact.[6] Double gloving (wearing two pairs of gloves) is highly recommended when handling cyanide compounds to provide an extra layer of protection in case the outer glove is compromised.[3] Contaminated gloves should be removed immediately, and hands should be washed thoroughly before donning new gloves.[6]

  • Body Protection:

    • Chemical-Resistant Lab Coat: A lab coat is the minimum requirement for body protection.[9] For procedures with a higher risk of splashes, a chemically resistant apron worn over the lab coat is advisable.

    • Long Pants and Closed-Toe Shoes: This is a fundamental laboratory safety rule and is crucial when working with hazardous chemicals to protect the skin on the lower body and feet.[9]

  • Respiratory Protection:

    • Chemical Fume Hood: All handling of solid Methyl 4-cyanobenzo[b]thiophene-2-carboxylate and its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of dust particles or vapors.[3][10]

    • Respirator: In situations where a fume hood is not available or during a large-scale spill, a respirator may be necessary. The type of respirator (e.g., a full-face respirator with appropriate cartridges for organic vapors and acid gases) should be determined based on a risk assessment and institutional safety guidelines.[8]

Operational and Disposal Plans: A Step-by-Step Guide

A systematic workflow is critical to ensuring safety at every stage of handling, from receiving the compound to the disposal of waste.

Experimental Workflow with Integrated PPE

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_ppe Don PPE: - Lab Coat - Double Nitrile Gloves - Goggles & Face Shield weigh Weigh Compound in Fume Hood prep_ppe->weigh dissolve Dissolve in Solvent in Fume Hood weigh->dissolve reaction_setup Set up Reaction in Fume Hood dissolve->reaction_setup monitor Monitor Reaction reaction_setup->monitor workup Perform Aqueous Work-up in Fume Hood monitor->workup purify Purify Compound (e.g., Chromatography) workup->purify decontaminate Decontaminate Glassware with Bleach Solution (pH > 10) in Fume Hood purify->decontaminate dispose_liquid Dispose of Liquid Cyanide Waste in Designated, Labeled Container decontaminate->dispose_liquid dispose_solid Dispose of Contaminated Solids (gloves, paper towels) in Designated, Labeled Container decontaminate->dispose_solid doff_ppe Doff PPE in Correct Order dispose_solid->doff_ppe

Caption: Experimental workflow for handling Methyl 4-cyanobenzo[b]thiophene-2-carboxylate, highlighting PPE and safety measures at each step.

Disposal Plan:

  • Waste Segregation: All waste contaminated with Methyl 4-cyanobenzo[b]thiophene-2-carboxylate must be treated as hazardous cyanide waste.[3] Solid waste (gloves, paper towels, etc.) and liquid waste must be collected in separate, clearly labeled, and sealed containers.[3][10]

  • Decontamination: Glassware that has come into contact with the compound should be decontaminated in a fume hood by rinsing with an alkaline bleach solution (pH > 10) to oxidize the cyanide to the less toxic cyanate.[10]

  • Waste Pickup: Follow your institution's procedures for the disposal of hazardous chemical waste.[10]

Summary of PPE for Different Laboratory Operations
OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Dissolving/Solution Transfer Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reaction GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Work-up/Purification Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Handling Waste Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Chemical ApronChemical Fume Hood
Cleaning a Spill Goggles & Face ShieldHeavy-duty Gloves over NitrileLab Coat, Chemical ApronRespirator (if outside fume hood)
Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][11] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[3][11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[12] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Spill:

    • Inside a Fume Hood: For a small spill, clean the area with a 10% bleach solution.[3] Absorb the spill with a chemical absorbent and place all contaminated materials in a sealed container for hazardous waste disposal.

    • Outside a Fume Hood: Evacuate the area immediately and alert others.[3][10] Call emergency services.

By adhering to these stringent PPE and handling protocols, you can confidently and safely incorporate Methyl 4-cyanobenzo[b]thiophene-2-carboxylate into your research endeavors, paving the way for new discoveries while prioritizing the well-being of yourself and your colleagues.

References

  • Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety.

  • Comprehensive Guide to Lab PPE (Personal Protective Equipment) - Westlab Canada.

  • Personal Protective Equipment for Laboratories - Environmental Health and Safety.

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.

  • Personal Protective Equipment - UCLA – Chemistry and Biochemistry.

  • Information on Cyanide Compounds - Stanford Environmental Health & Safety.

  • Cyanides | Division of Research Safety - University of Illinois.

  • PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf.

  • Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide - United Chemical.

  • LABORATORY CHEMICAL SAFETY SUMMARY: SODIUM CYANIDE AND POTASSIUM CYANIDE.

  • SAFETY DATA SHEET.

  • material safety data sheet sds/msds - CDH Fine Chemical.

  • Cyanation reaction safety - YouTube.

  • SAFETY DATA SHEET - Thermo Fisher Scientific.

  • Safety Data Sheet - CymitQuimica.

  • Working with Hazardous Chemicals - Organic Syntheses.

  • Safety Data Sheet - Angene Chemical.

  • Cyanide - OHSA.

  • Synthesizing Aromatic Nitriles via Cyanation - Scientific Update - UK.

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 4-cyanobenzo[b]thiophene-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 4-cyanobenzo[b]thiophene-2-carboxylate

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